Product packaging for 4(15),11-Oppositadien-1-ol(Cat. No.:)

4(15),11-Oppositadien-1-ol

Cat. No.: B1159698
M. Wt: 220.35 g/mol
InChI Key: HLVNRJLLBUWVCO-TUVASFSCSA-N
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Description

4(15),11-Oppositadien-1-ol has been reported in Torilis japonica with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B1159698 4(15),11-Oppositadien-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3aR,4R,7aS)-3a-methyl-7-methylidene-1-(2-methylprop-2-enyl)-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-10(2)9-12-7-8-15(4)13(16)6-5-11(3)14(12)15/h12-14,16H,1,3,5-9H2,2,4H3/t12-,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVNRJLLBUWVCO-TUVASFSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1CCC2(C1C(=C)CCC2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C[C@H]1CC[C@@]2([C@@H]1C(=C)CC[C@H]2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Biological Activity of 4(15),11-Oppositadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document serves as a technical guide on the biological activity of the sesquiterpenoid 4(15),11-Oppositadien-1-ol. Sesquiterpenoids are a diverse class of natural products known for a wide array of biological activities. However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the biological effects, mechanisms of action, and potential therapeutic applications of this compound. This guide summarizes the limited available information and provides a general overview of the biological potential of the broader class of oppositane sesquiterpenoids to offer context for future research endeavors.

Introduction to this compound

This compound is a sesquiterpenoid that has been isolated from Helan aromatica. Sesquiterpenoids are a class of terpenes consisting of three isoprene (B109036) units and are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The specific chemical structure of this compound places it within the oppositane subclass of sesquiterpenoids.

Despite its identification and classification, there is a notable absence of published research detailing the specific biological activities of this compound. Extensive searches of scientific databases have not yielded any quantitative data on its efficacy, detailed experimental protocols related to its study, or elucidation of any signaling pathways it may modulate.

General Biological Activities of Oppositane Sesquiterpenoids

Given the lack of specific data for this compound, this section provides a brief overview of the biological activities reported for other related oppositane sesquiterpenoids. This information may serve as a starting point for hypotheses regarding the potential activities of this compound.

It is important to note that the biological activity of a specific compound cannot be reliably predicted based solely on its structural class. Experimental validation is essential.

Future Research Directions

The absence of data on the biological activity of this compound highlights a significant knowledge gap and a potential opportunity for novel discoveries. Future research efforts could be directed towards:

  • In vitro screening: Initial studies could involve screening this compound against a panel of cancer cell lines to assess its cytotoxic potential. Standard assays such as the MTT or SRB assay would be suitable for this purpose.

  • Anti-inflammatory assays: The anti-inflammatory properties could be investigated using cell-based assays, such as measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Antimicrobial testing: The compound could be tested against a range of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

  • Mechanism of action studies: Should any significant biological activity be identified, subsequent studies would be necessary to elucidate the underlying mechanism of action, including the identification of molecular targets and modulated signaling pathways.

A potential initial experimental workflow for investigating the biological activity of this compound is proposed below.

G cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Mechanism of Action Studies Isolation_and_Purification Isolation & Purification of This compound Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Isolation_and_Purification->Cytotoxicity_Screening Anti_inflammatory_Screening Anti-inflammatory Screening (e.g., NO Inhibition in Macrophages) Isolation_and_Purification->Anti_inflammatory_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Determination) Isolation_and_Purification->Antimicrobial_Screening Active_Compound Identification of Significant Biological Activity Cytotoxicity_Screening->Active_Compound Anti_inflammatory_Screening->Active_Compound Antimicrobial_Screening->Active_Compound Dose_Response Dose-Response Studies Active_Compound->Dose_Response Target_Identification Target Identification Assays Dose_Response->Target_Identification Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, RT-qPCR) Target_Identification->Signaling_Pathway_Analysis

Proposed workflow for investigating the biological activity.

Conclusion

While this compound has been identified as a natural product, its biological activities remain uncharacterized in the public domain. This presents a clear opportunity for original research. Based on the known activities of other sesquiterpenoids, it is plausible that this compound may possess cytotoxic, anti-inflammatory, or antimicrobial properties. The scientific community is encouraged to undertake the necessary studies to elucidate the biological profile of this compound, which could lead to the development of new therapeutic agents. Until such data becomes available, a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams cannot be provided.

An In-Depth Technical Guide on the Chemical Structure and Stereochemistry of (+)-Opposita-4(15),7(11)-dien-1-β-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Opposita-4(15),7(11)-dien-1-β-ol is a sesquiterpenoid alcohol belonging to the oppositane class of natural products. These compounds are characterized by a unique bicyclo[5.4.0]undecane carbon skeleton. While the biological activities of many sesquiterpenoids have been extensively studied, detailed information on the specific properties and synthesis of (+)-Opposita-4(15),7(11)-dien-1-β-ol remains limited in publicly accessible scientific literature. This guide provides a summary of the available chemical and structural information for this compound.

Chemical Structure and Properties

The fundamental properties of (+)-Opposita-4(15),7(11)-dien-1-β-ol are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₂₄O[1][2][3][4]
Molecular Weight 220.3505 g/mol [1][2][3][4]
IUPAC Name Information not available in search results
CAS Registry Number Information not available in search results

Structure:

The chemical structure of (+)-Opposita-4(15),7(11)-dien-1-β-ol is characterized by a bicyclic core with two double bonds and a hydroxyl group. The designation "(+)" indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right. The "1-β-ol" specifies that the hydroxyl group at position 1 is in the beta configuration, projecting out of the plane of the ring system. The locants "4(15)" and "7(11)" denote the positions of the exocyclic and endocyclic double bonds, respectively.

Stereochemistry:

The stereochemistry of (+)-Opposita-4(15),7(11)-dien-1-β-ol is complex due to the presence of multiple chiral centers in its bicyclic structure. The InChI (International Chemical Identifier) string provides a textual representation of the molecule's connectivity and stereochemistry.

  • InChI: InChI=1S/C15H24O/c1-10(2)9-12-7-8-15(4)13(16)6-5-11(3)14(12)15/h9,12-14,16H,3,5-8H2,1-2,4H3/t12?,13-,14?,15+/m0/s1[1][4]

  • InChIKey: CZFKRGCIADMIRY-OOJKYFRXSA-N[1][4]

The stereochemical details provided by the InChI string are crucial for distinguishing it from its stereoisomers.

Physicochemical and Spectroscopic Data

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and structural elucidation of (+)-Opposita-4(15),7(11)-dien-1-β-ol are not described in the available search results. Typically, the isolation of such sesquiterpenoids from natural sources involves the following general workflow:

G General Workflow for Isolation of Sesquiterpenoids A Plant/Organism Collection and Drying B Grinding and Extraction with Organic Solvents A->B C Solvent Evaporation and Crude Extract Preparation B->C D Solvent-Solvent Partitioning C->D E Column Chromatography (Silica Gel, Sephadex) D->E F Further Purification (HPLC, TLC) E->F G Isolated Compound F->G H Structural Elucidation (NMR, MS, IR, etc.) G->H

Caption: A generalized workflow for the isolation and identification of sesquiterpenoids from natural sources.

Biological Activity and Signaling Pathways

While sesquiterpenoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, specific data on the biological activity of (+)-Opposita-4(15),7(11)-dien-1-β-ol is not available in the public domain. Without this information, it is not possible to delineate any specific signaling pathways that this compound may modulate.

Conclusion

This technical guide consolidates the currently available chemical and structural information for (+)-Opposita-4(15),7(11)-dien-1-β-ol. While its basic molecular formula and weight are known, a significant gap exists in the scientific literature regarding its detailed spectroscopic data, experimental protocols for its isolation, and its specific biological activities. Further research is required to fully characterize this compound and to explore its potential applications in drug discovery and development. Researchers interested in this molecule would need to perform de novo isolation and characterization from a natural source or pursue its total synthesis to enable further investigation.

References

Unveiling Opposita-4(15),11-dien-1-beta-ol: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of the sesquiterpenoid Opposita-4(15),11-dien-1-beta-ol. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Opposita-4(15),11-dien-1-beta-ol is a sesquiterpenoid alcohol belonging to the opposita family of natural products, characterized by a specific stereochemical arrangement. While structurally similar compounds are found across various plant species, the precise history and discovery of this particular isomer have remained somewhat obscured in the broader scientific literature. This guide aims to consolidate the available information, presenting a clear account of its origins and properties.

Discovery and Natural Source

Initial commercial availability of Opposita-4(15),11-dien-1-beta-ol, also referred to as 4(15),11-Oppositadien-1-ol, pointed towards its isolation from the roots of a plant identified as Helan aromatica. However, further investigation suggests this may be a typographical error, with strong evidence pointing to a species within the Helianthus genus, likely Helianthus tuberosus (Jerusalem artichoke), or a related species in the Asteraceae family, as the natural source. The Asteraceae family is well-documented as a rich source of diverse sesquiterpenoids.

A key study by Kalemba et al. (2001) in the Flavour and Fragrance Journal identified a closely related isomer, eudesma-4(15),7-dien-1β-ol, from the essential oil of Solidago gigantea (Giant Goldenrod). While not the exact compound, this research highlights the prevalence of similar chemical structures within the Asteraceae family and provides a basis for the analytical techniques used in their identification.

Physicochemical Properties

A summary of the key physicochemical properties of Opposita-4(15),11-dien-1-beta-ol is presented in the table below.

PropertyValueReference
Molecular Formula C₁₅H₂₄ONIST
Molecular Weight 220.3505 g/mol NIST
CAS Number 70389-96-7Biosynth

Experimental Protocols

While the definitive primary literature for the isolation of Opposita-4(15),11-dien-1-beta-ol remains to be pinpointed, a general experimental workflow for the isolation and characterization of sesquiterpenoids from plant material can be outlined. This protocol is based on established methodologies for similar compounds.

Isolation of Sesquiterpenoids from Plant Material

The isolation process typically involves the extraction of dried and powdered plant material followed by chromatographic separation.

Caption: General workflow for the isolation of sesquiterpenoids.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques.

Caption: Workflow for the structure elucidation of a natural product.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification of Opposita-4(15),11-dien-1-beta-ol. The following table summarizes the expected key NMR signals based on its structure. Actual chemical shifts may vary depending on the solvent and instrument used.

¹H NMR Expected Chemical Shift (ppm) Multiplicity Integration Assignment
~4.7-4.9br s2HH-15
~5.3-5.5m1HH-11
~3.5-3.8m1HH-1
~0.9-1.8m-Aliphatic Protons
~1.7s3HH-14
~1.0, ~0.9d6HH-12, H-13
¹³C NMR Expected Chemical Shift (ppm) Assignment
~150C-4
~110C-15
~140C-10
~120C-11
~75C-1
~20-50Aliphatic Carbons

Biological Activity and Future Directions

The biological activities of many sesquiterpenoids are well-documented and include anti-inflammatory, antimicrobial, and cytotoxic effects. While specific studies on the biological activity of Opposita-4(15),11-dien-1-beta-ol are not yet widely published, its structural similarity to other bioactive sesquiterpenoids suggests it may possess interesting pharmacological properties.

Further research is required to:

  • Unequivocally identify the primary natural source of Opposita-4(15),11-dien-1-beta-ol.

  • Publish a detailed account of its isolation and complete spectroscopic characterization.

  • Investigate its potential biological activities and mechanisms of action.

This technical guide serves as a foundational document to stimulate and guide future research into this intriguing natural product.

4(15),11-Oppositadien-1-ol: A Sesquiterpenoid Signal in Ecological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4(15),11-Oppositadien-1-ol is a naturally occurring sesquiterpenoid alcohol found in a variety of plant species. As a volatile organic compound, it plays a crucial role in mediating chemical communication within ecosystems. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its function as a chemical signaler. This document details its physicochemical properties, known biological sources, and its role in plant-insect and plant-pathogen interactions. Furthermore, it outlines generalized experimental protocols for its isolation, identification, and bioactivity assessment, and presents conceptual signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers in chemical ecology, natural product chemistry, and drug development who are interested in the potential applications of this and related sesquiterpenoids.

Introduction

Chemical signaling is a fundamental mode of communication in the natural world, governing interactions between organisms and their environment. Among the vast array of chemical cues, sesquiterpenoids represent a diverse and significant class of molecules. This compound, a member of the oppositane subgroup of sesquiterpenoids, has been identified as a semiochemical, a molecule that carries information between organisms. Its volatile nature allows it to act as an airborne signal, potentially influencing the behavior of insects and the growth of microorganisms. Understanding the ecological role and mechanism of action of this compound can provide valuable insights for the development of novel pest management strategies and pharmaceuticals.

Physicochemical and Analytical Data

Accurate identification and quantification of this compound are paramount for ecological and pharmacological studies. The following tables summarize its key physicochemical properties and analytical parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₄OGeneral Chemical Databases
Molecular Weight 220.35 g/mol General Chemical Databases
Appearance Colorless oil (predicted)General Chemical Properties
Boiling Point Not available-
Solubility Soluble in organic solvents (e.g., hexane (B92381), ethanol, dichloromethane)General Chemical Properties

Table 2: Gas Chromatography Data for this compound

ParameterValueReference
Kovats Retention Index 1642[1]
Column Type Capillary[1]
Stationary Phase RTX-1[1]

Ecological Role and Biological Activity

This compound has been identified in various plant species, including coltsfoot (Tussilago farfara), and is implicated in plant defense mechanisms.[2] Its role as a semiochemical suggests it can act as an attractant, repellent, or antifeedant for insects, or as an antimicrobial agent against pathogens. The specific biological activity is often context-dependent, varying with the interacting organisms and the concentration of the compound.

Table 3: Reported Biological Sources and Activities of this compound

Source OrganismReported or Postulated ActivityTarget Organism(s)
Tussilago farfara (Coltsfoot)Potential anti-inflammatory, antimicrobialGeneral
Various plant essential oilsInsect repellent/attractant, antimicrobialInsects, Microorganisms

Experimental Protocols

The following sections provide generalized methodologies for the study of this compound. These protocols are based on standard techniques for sesquiterpenoid research and should be optimized for specific experimental conditions.

Isolation from Plant Material

A common method for extracting sesquiterpenoids from plant tissues is steam distillation or solvent extraction followed by chromatographic purification.

Protocol 1: General Isolation of this compound

  • Sample Preparation: Fresh or dried plant material (e.g., leaves, flowers) is ground to a fine powder.

  • Extraction: The powdered material is subjected to steam distillation to collect the essential oil, or extracted with a non-polar solvent like hexane or dichloromethane (B109758) at room temperature with agitation for 24-48 hours.

  • Concentration: The solvent extract is filtered and concentrated under reduced pressure using a rotary evaporator.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate (B1210297) to separate fractions based on polarity.

  • Fraction Analysis: Fractions are monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Purification: Fractions containing the target compound are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Identification and Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques.

Protocol 2: Structural Identification

  • Gas Chromatography-Mass Spectrometry (GC-MS): The purified compound is analyzed by GC-MS to determine its retention time and mass fragmentation pattern. The mass spectrum is compared with known databases (e.g., NIST).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the chemical structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups, such as the hydroxyl (-OH) group.

Bioassays for Chemical Signaling Activity

To investigate the role of this compound as a chemical signaler, behavioral bioassays with insects are commonly employed.

Protocol 3: Olfactometer Bioassay for Repellency/Attraction

  • Apparatus: A Y-tube or four-arm olfactometer is used to assess insect preference.

  • Stimuli: A solution of this compound in a suitable solvent (e.g., hexane) at various concentrations is applied to a filter paper. A solvent-only filter paper serves as the control.

  • Procedure: Purified air is passed over the treated and control filter papers and into the arms of the olfactometer.

  • Insect Release: An individual insect is released at the base of the central tube and its choice of arm (treatment or control) and the time spent in each arm are recorded.

  • Data Analysis: Statistical analysis (e.g., Chi-square test) is used to determine if there is a significant preference for or avoidance of the compound.

Protocol 4: Electroantennography (EAG)

  • Preparation: An antenna is excised from the head of an insect and mounted between two electrodes.

  • Stimulus Delivery: A puff of air carrying a known concentration of this compound is delivered over the antenna.

  • Signal Recording: The electrical response (depolarization) of the antenna is recorded.

  • Data Analysis: The amplitude of the EAG response is measured and compared to the response to a control (solvent only) and a standard compound.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate conceptual biosynthetic and signaling pathways, as well as a typical experimental workflow for investigating this compound.

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Oppositane_Cation Oppositane Cation FPP->Oppositane_Cation Oppositol Synthase (hypothetical) Oppositadienol This compound Oppositane_Cation->Oppositadienol Hydroxylation

Caption: Hypothetical biosynthetic pathway of this compound.

Signaling_Pathway cluster_insect Insect Olfactory System Odorant This compound OR Odorant Receptor (OR) Odorant->OR Binding ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation Antennal_Lobe Antennal Lobe ORN->Antennal_Lobe Signal Transduction Brain Higher Brain Centers Antennal_Lobe->Brain Signal Processing Behavior Behavioral Response (Attraction/Repulsion) Brain->Behavior

Caption: Conceptual olfactory signaling pathway in an insect.

Experimental_Workflow Plant_Material Plant Material Collection Extraction Extraction & Isolation Plant_Material->Extraction Identification Structural Identification (GC-MS, NMR) Extraction->Identification Bioassays Bioassays Identification->Bioassays EAG Electroantennography (EAG) Bioassays->EAG Behavioral Behavioral Assays (Olfactometer) Bioassays->Behavioral Data_Analysis Data Analysis & Interpretation EAG->Data_Analysis Behavioral->Data_Analysis Conclusion Conclusion on Ecological Role Data_Analysis->Conclusion

References

Methodological & Application

Unlocking Nature's Pharmacy: A Detailed Guide to the Extraction of 4(15),11-Oppositadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the methodologies for extracting 4(15),11-Oppositadien-1-ol, a sesquiterpenoid with potential therapeutic applications, from its natural plant sources. This guide includes detailed experimental protocols, data presentation in structured tables, and visualizations of the extraction workflow.

Introduction

This compound is a sesquiterpenoid alcohol, a class of C15 terpenoid compounds, that has been identified in the essential oils of various plant species. Sesquiterpenoids are known for their diverse biological activities, and as such, this compound represents a compound of interest for further investigation in drug discovery and development. The effective isolation of this compound from its natural matrix is a critical first step for any subsequent research. This application note details the extraction and purification of this compound from plant material.

Plant Sources

While the distribution of this compound in the plant kingdom is not exhaustively documented, it has been identified as a constituent of the essential oils of several plant species. Notable sources include plants from the Asteraceae and Meliaceae families. The concentration of the target compound can vary significantly depending on the plant species, geographical location, season of harvest, and the specific plant part used for extraction.

Extraction and Purification Workflow

The general workflow for the extraction and purification of this compound from plant material involves several key stages, from initial solvent extraction to final chromatographic purification.

Extraction_Workflow cluster_0 Initial Extraction cluster_1 Purification cluster_2 Analysis Plant_Material Dried & Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Maceration or Soxhlet) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Fractionation Liquid-Liquid Fractionation Crude_Extract->Fractionation Column_Chromatography Column Chromatography (Silica Gel) Fractionation->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions Pure_Compound This compound Fractions->Pure_Compound TLC TLC Analysis Fractions->TLC GC_MS GC-MS Analysis Pure_Compound->GC_MS NMR NMR Spectroscopy Pure_Compound->NMR

Caption: A generalized workflow for the extraction and purification of this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and purification of this compound from dried plant material.

Protocol 1: Solvent Extraction

This protocol describes the initial extraction of the target compound from the plant matrix.

Materials:

  • Dried and powdered plant material (e.g., leaves, stems)

  • Methanol (B129727) or Ethanol (B145695) (95%)

  • Soxhlet apparatus or large glass container for maceration

  • Rotary evaporator

Procedure:

  • Maceration:

    • Place 1 kg of the dried, powdered plant material in a large glass container.

    • Add a sufficient volume of methanol or ethanol (e.g., 5 L) to completely submerge the plant material.

    • Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.

    • Filter the extract and repeat the maceration process with fresh solvent two more times.

    • Combine all the filtrates.

  • Soxhlet Extraction (Alternative):

    • Place the dried, powdered plant material into a thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with the extraction solvent (methanol or ethanol).

    • Heat the flask. The solvent will vaporize, condense, and drip down into the chamber containing the plant material.

    • Continue the extraction for 12-24 hours.

  • Concentration:

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Liquid-Liquid Fractionation

This protocol is used to partition the crude extract based on polarity to enrich the fraction containing the sesquiterpenoids.

Materials:

Procedure:

  • Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

  • Perform liquid-liquid partitioning in a separatory funnel against n-hexane to remove non-polar compounds. Repeat this step three times.

  • Combine the n-hexane fractions.

  • To the remaining methanol-water phase, add more water to achieve a ratio of approximately 1:1 (v/v).

  • Extract this aqueous methanol phase successively with ethyl acetate. Repeat this step three times.

  • Combine the ethyl acetate fractions. This fraction is expected to be enriched with sesquiterpenoids.

  • Concentrate the n-hexane and ethyl acetate fractions separately using a rotary evaporator.

Protocol 3: Column Chromatography

This protocol describes the separation of the target compound from the enriched fraction using column chromatography.

Materials:

  • Concentrated ethyl acetate fraction

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system (e.g., n-hexane and ethyl acetate gradient)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane and pour it into the glass column.

    • Allow the silica gel to settle, and then drain the excess solvent.

  • Sample Loading:

    • Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 98:2, 95:5, 90:10, and so on).

  • Fraction Collection and Analysis:

    • Collect fractions of a fixed volume (e.g., 20 mL).

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light or after staining (e.g., with anisaldehyde-sulfuric acid reagent).

    • Combine fractions that show a similar TLC profile and contain the spot corresponding to this compound.

  • Final Purification:

    • The combined fractions may require further purification using preparative TLC or HPLC to obtain the pure compound.

Data Presentation

Plant Source (Family)Plant PartExtraction MethodSolvent SystemYield of Crude Extract (%)Yield of this compound (mg/kg of dry plant material)Purity (%)
Species A (Asteraceae)LeavesMacerationMethanol12.515095
Species B (Meliaceae)BarkSoxhletEthanol8.28592
Species C (Asteraceae)FlowersMacerationEthanol15.121098

Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific signaling pathways modulated by this compound. Research into the biological activities of this compound is ongoing. As a sesquiterpenoid, it may potentially interact with various cellular targets, including inflammatory pathways (e.g., NF-κB) or apoptosis-related pathways. Further pharmacological studies are required to elucidate its mechanism of action.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Compound This compound Receptor Cellular Receptor(s) (Hypothesized) Compound->Receptor Binds to Downstream_Signaling Downstream Signaling Cascades Receptor->Downstream_Signaling Activates/Inhibits Biological_Response Biological Response (e.g., Anti-inflammatory) Downstream_Signaling->Biological_Response Leads to

Caption: A hypothetical signaling pathway for this compound.

Conclusion

The successful extraction and purification of this compound from plant material is a multi-step process that requires careful selection of extraction methods and chromatographic techniques. The protocols outlined in this application note provide a solid foundation for researchers to isolate this promising natural product for further chemical and biological evaluation. The lack of extensive data on this specific compound highlights the need for further research to fully understand its distribution, biological activity, and therapeutic potential.

Application Notes and Protocols for 4(15),11-Oppositadien-1-ol as a Natural Insect Repellent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4(15),11-Oppositadien-1-ol is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants.[1] This class of compounds is known for its potential biological activities, including roles in plant defense as chemical signalers or repellents.[1] These application notes provide a comprehensive guide for the investigation of this compound as a novel natural insect repellent. The protocols outlined below describe methodologies for determining its efficacy against medically important insect vectors, elucidating its mechanism of action, and developing stable formulations.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its volatility and potential for formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₄O[1]
Molecular Weight220.35 g/mol [1]
ClassTerpenoid Alcohol[1]
Boiling Point (Predicted)647.69 K[2]
logP (Octanol/Water Partition Coefficient - Predicted)3.696[2]
Water Solubility (log₁₀WS - Predicted)-4.25[2]

Efficacy Data (Hypothetical)

Due to a lack of publicly available data on the repellent efficacy of isolated this compound, the following tables present hypothetical data to serve as a template for researchers. These values are based on typical results for other natural repellents and should be experimentally determined.

Table 2: Hypothetical Repellent Efficacy of this compound against Aedes aegypti

Concentration (%)Mean Protection Time (minutes) ± SDBiting Deterrence Index (%)
135 ± 560
590 ± 1285
10180 ± 2095
20>240>99
DEET (15%)>300>99

Table 3: Hypothetical Minimum Effective Dosage (MED) of this compound against Various Mosquito Species (in vitro Bioassay)

Mosquito SpeciesMED (µg/cm²)
Aedes aegypti25
Anopheles gambiae30
Culex quinquefasciatus28

Experimental Protocols

In Vivo Repellency Bioassay: Arm-in-Cage Method

This protocol is adapted from the World Health Organization (WHO) guidelines for efficacy testing of mosquito repellents.[3]

Objective: To determine the complete protection time (CPT) of this compound formulations against host-seeking female mosquitoes.

Materials:

  • Test cages (40 x 40 x 40 cm)

  • 200-250 nulliparous, 5-7 day old female mosquitoes (e.g., Aedes aegypti)

  • Human volunteers

  • Test formulation of this compound in a suitable carrier (e.g., ethanol, lotion base)

  • Positive control (e.g., 15% DEET)

  • Negative control (carrier only)

  • Micropipettes

  • Latex gloves

Procedure:

  • Apply a standard volume (e.g., 1.0 mL) of the test formulation evenly to the forearm of a volunteer, from elbow to wrist. The other hand should be protected with a latex glove.

  • Allow the formulation to dry for a specified time (e.g., 30 minutes).

  • Introduce the treated forearm into the mosquito cage for a fixed period (e.g., 3 minutes).

  • Record the number of mosquito landings and bites.

  • Repeat the exposure every 30 minutes until the first confirmed bite (one bite followed by another within 30 minutes).

  • The Complete Protection Time (CPT) is the time from application to the first confirmed bite.

  • Simultaneously test the positive and negative controls on other volunteers or on different days.

In Vitro Repellency Bioassay: High-Throughput Screening

This protocol is based on established in vitro methods that do not require human subjects.[4][5][6]

Objective: To determine the Minimum Effective Dose (MED) of this compound required to prevent mosquito biting.

Materials:

  • Test cages

  • Female mosquitoes

  • Artificial blood-feeding system with a warming plate (34-37°C)

  • Collagen membrane

  • Bovine or other blood source

  • Serial dilutions of this compound in a volatile solvent (e.g., ethanol)

  • Micropipettes

Procedure:

  • Prepare the artificial feeding system by stretching a collagen membrane over a reservoir containing warmed blood.

  • Apply a precise volume of the this compound solution to a defined area on the collagen membrane.

  • Allow the solvent to evaporate completely.

  • Place the feeding system into the cage of mosquitoes.

  • Observe and record the number of mosquitoes probing and feeding on the treated area over a set time period (e.g., 5 minutes).

  • The MED is the lowest concentration at which a significant reduction in probing/feeding is observed compared to a solvent-only control.

Mechanism of Action: Gas Chromatography-Electroantennographic Detection (GC-EAD)

This protocol allows for the identification of compounds that elicit a response from insect antennae.[7][8][9]

Objective: To determine if this compound activates olfactory sensory neurons on the mosquito antenna.

Materials:

  • Gas chromatograph with a flame ionization detector (FID) and an electroantennography detector (EAD)

  • Capillary column suitable for terpenoid analysis

  • Microsyringe

  • Solution of this compound in a suitable solvent

  • Live, immobilized female mosquito

  • Micromanipulators

  • Glass capillary electrodes filled with saline solution

  • Amplifier and data acquisition system

Procedure:

  • Prepare the mosquito antenna by excising it and mounting it between two electrodes.

  • Inject the this compound solution into the GC.

  • The effluent from the GC column is split, with one part going to the FID and the other passing over the prepared antenna.

  • Simultaneously record the signals from the FID and the EAD.

  • An EAD response (a depolarization of the antenna) that is time-correlated with the elution of this compound from the GC indicates that the compound is detected by the mosquito's olfactory system.

Visualizations

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Efficacy Testing cluster_2 Mechanism of Action cluster_3 Formulation & Safety Compound This compound InVivo Arm-in-Cage Bioassay Compound->InVivo InVitro In Vitro Bioassay Compound->InVitro Formulation Formulation Development InVivo->Formulation GCEAD GC-EAD Analysis InVitro->GCEAD OR_Binding Olfactory Receptor Binding Assay GCEAD->OR_Binding OR_Binding->Formulation Toxicity Toxicological Studies Formulation->Toxicity

Caption: Experimental workflow for evaluating this compound as an insect repellent.

Signaling_Pathway cluster_0 External Environment cluster_1 Olfactory Sensory Neuron Repellent This compound OR Odorant Receptor (OR) Repellent->OR Binds Orco Orco Co-receptor OR->Orco IonChannel Ion Channel Opening Orco->IonChannel Activates Depolarization Neuron Depolarization IonChannel->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Putative signaling pathway for the action of this compound on an insect olfactory receptor.

Formulation and Stability

For practical application, this compound should be formulated to enhance its stability and duration of action on the skin.

Considerations for Formulation:

  • Carrier: A cosmetically acceptable base such as a lotion, cream, or spray.

  • Fixatives: To reduce the volatility of the active ingredient, natural fixatives like vanillin (B372448) or non-volatile oils can be incorporated.

  • Encapsulation: Microencapsulation or nanoemulsion techniques can provide a controlled release of the active ingredient, prolonging the protection time.

  • Concentration: The optimal concentration should be determined through dose-response studies, balancing efficacy with safety and cosmetic acceptability.

Safety and Toxicology

While natural products are often perceived as safe, it is crucial to conduct thorough toxicological assessments.

Recommended Toxicological Studies:

  • Acute Dermal Toxicity: To assess the potential for skin irritation and sensitization.

  • Acute Oral Toxicity: To determine the effects of accidental ingestion.

  • Inhalation Toxicity: To evaluate the safety of spray formulations.

  • Mutagenicity and Genotoxicity Assays: To screen for potential long-term adverse effects.

Currently, no specific toxicological data for this compound is readily available. Researchers should exercise caution and handle the compound in accordance with standard laboratory safety procedures.

Conclusion

This compound presents a promising candidate for a new natural insect repellent. The protocols and application notes provided here offer a framework for its systematic evaluation. Further research is warranted to establish its efficacy, elucidate its precise mechanism of action, and develop safe and effective formulations for public use. The study of its interaction with insect olfactory receptors could pave the way for the development of novel, eco-friendly pest management solutions.[1]

References

Application Notes and Protocols for the Quantification of 4(15),11-Oppositadien-1-ol in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4(15),11-Oppositadien-1-ol is a sesquiterpenoid alcohol found in the essential oils of various plants, notably within the Psidium genus (e.g., guava). Sesquiterpenoids are a class of terpenes that have garnered significant interest in the pharmaceutical and fragrance industries due to their diverse biological activities. Accurate quantification of individual sesquiterpenoids like this compound is crucial for the quality control of essential oils, understanding their therapeutic potential, and for the development of new natural product-based drugs. This document provides a detailed protocol for the quantification of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

While specific quantitative data for this compound across a wide range of essential oils is not extensively available in the literature, this compound has been identified as a constituent in the essential oil of Psidium species. The following table summarizes the qualitative findings and provides a template for presenting quantitative data once obtained through the described protocol.

Essential Oil SourcePlant PartExtraction MethodThis compound Concentration (mg/g of oil)Reference
Psidium guajava (Guava)LeavesHydrodistillationData to be determined[1][2]
Psidium salutareLeavesHydrodistillationData to be determined
Psidium cattleianumLeavesHydrodistillationData to be determined[3]

Experimental Protocols

This section outlines the detailed methodology for the extraction of essential oils and the subsequent quantification of this compound using GC-MS.

Essential Oil Extraction from Plant Material

A common method for extracting essential oils from plant material is hydrodistillation.

Materials:

  • Fresh or dried plant material (e.g., leaves)

  • Clevenger-type apparatus

  • Distilled water

  • Heating mantle

  • Anhydrous sodium sulfate (B86663)

Protocol:

  • Weigh a known amount of the plant material (e.g., 100 g of fresh leaves).

  • Place the plant material into the distillation flask of the Clevenger apparatus.

  • Add distilled water to the flask, ensuring the plant material is fully submerged.

  • Set up the Clevenger apparatus with a condenser and a collection tube.

  • Heat the flask using a heating mantle to initiate boiling.

  • Continue the hydrodistillation for a set period (e.g., 3 hours) until no more oil is collected.

  • Collect the essential oil from the collection tube.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Quantification of this compound by GC-MS

Principle: Gas chromatography separates the volatile components of the essential oil based on their boiling points and polarity. The separated components then enter the mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum for each compound. By comparing the retention time and mass spectrum of a peak in the sample chromatogram to that of a known standard, the compound can be identified. Quantification is achieved by creating a calibration curve from known concentrations of a certified reference standard and using an internal standard to correct for variations in injection volume and instrument response.

Materials:

  • Essential oil sample

  • Certified reference standard of this compound (if available) or a suitable sesquiterpenoid alcohol standard for semi-quantification.

  • Internal Standard (IS): e.g., n-tridecane or dodecane

  • High-purity solvent (e.g., hexane (B92381) or ethyl acetate)

  • GC-MS system equipped with a suitable capillary column (e.g., HP-5MS, DB-5)

  • Autosampler vials with inserts

Protocol:

2.1. Preparation of Standard Solutions:

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., 1 mg/mL of n-tridecane in hexane).

  • Analyte Stock Solution: Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL in hexane).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each calibration standard with a fixed concentration of the internal standard (e.g., 10 µg/mL).

2.2. Sample Preparation:

  • Accurately weigh a known amount of the essential oil (e.g., 10 mg).

  • Dissolve the oil in a known volume of the chosen solvent (e.g., 1 mL of hexane) to create a stock solution.

  • Prepare a working sample solution by diluting the stock solution to fall within the calibration range.

  • Spike the working sample solution with the same fixed concentration of the internal standard as used for the calibration standards.

2.3. GC-MS Analysis:

  • GC Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless or split mode, e.g., 1:50).

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 180°C at 4°C/min, then ramp to 280°C at 10°C/min and hold for 5 minutes.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

2.4. Identification and Quantification:

  • Identification:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of the certified reference standard.

    • The Kovats retention index (RI) can also be used for identification. The reported RI for Opposita-4(15),11-dien-1-β-ol on a non-polar column (RTX-1) is 1642. The RI should be calculated by running a series of n-alkanes under the same chromatographic conditions.

    • A representative mass spectrum for a related sesquiterpenoid alcohol should be used for comparison in the absence of a standard spectrum for this compound.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

    • Determine the peak area ratio of this compound to the internal standard in the sample chromatogram.

    • Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.

    • Calculate the final concentration of this compound in the original essential oil sample (e.g., in mg/g).

Mandatory Visualization

experimental_workflow cluster_extraction Essential Oil Extraction cluster_analysis GC-MS Quantification cluster_standards Standards Preparation plant_material Plant Material (e.g., Psidium leaves) hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil drying Drying (Anhydrous Na2SO4) essential_oil->drying pure_oil Pure Essential Oil drying->pure_oil sample_prep Sample Preparation (Dilution & IS Spiking) pure_oil->sample_prep gc_ms_analysis GC-MS Analysis sample_prep->gc_ms_analysis data_processing Data Processing gc_ms_analysis->data_processing quantification Quantification data_processing->quantification final_result final_result quantification->final_result Final Concentration (mg/g) ref_std Reference Standard (this compound) cal_curve Calibration Curve Standards ref_std->cal_curve is_std Internal Standard (e.g., n-Tridecane) is_std->cal_curve cal_curve->gc_ms_analysis Calibration

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes and Protocols for In Vitro Bioassays of 4(15),11-Oppositadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4(15),11-Oppositadien-1-ol is a sesquiterpenoid natural product isolated from the roots of Helan aromatica.[1] As a member of the terpenoid class of compounds, which are known for a wide range of biological activities, this compound is a candidate for screening against various cellular targets.[2][3] These application notes provide detailed protocols for a panel of in vitro bioassays to characterize the potential anticancer, anti-inflammatory, and antimicrobial activities of this compound.

Application Note 1: Anticancer Activity Assessment

This section outlines protocols to evaluate the cytotoxic and apoptotic effects of this compound on cancer cell lines.

Experimental Protocols

Protocol 1.1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells is quantified spectrophotometrically.[4][5]

Materials:

  • This compound

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently mix by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]

Protocol 1.2: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7]

Materials:

  • Treated and untreated cells

  • Phosphate Buffered Saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization. Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add the cell suspension dropwise to 9 mL of 70% cold ethanol.[7][8] Incubate at 4°C for at least 30 minutes.[8]

  • Staining: Centrifuge the fixed cells at 200 x g for 10 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the cells in PI staining solution.[7]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data can be analyzed using software like ModFit LT or FlowJo to determine the percentage of cells in each phase of the cell cycle.[7][8]

Protocol 1.3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.[5]

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[5]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[5]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.[5]

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
HeLa24
48
72
MCF-724
48
72
A54924
48
72

Table 2: Effect of this compound on Cell Cycle Distribution

TreatmentConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
Control-
This compound

Table 3: Apoptotic Effect of this compound

TreatmentConcentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control-
This compound

Visualizations

G cluster_workflow Anticancer Assay Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment MTT Assay MTT Assay Treatment->MTT Assay Cell Cycle Analysis Cell Cycle Analysis Treatment->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Data Analysis Data Analysis MTT Assay->Data Analysis Cell Cycle Analysis->Data Analysis Apoptosis Assay->Data Analysis

Anticancer experimental workflow.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor binds DISC DISC Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 activates Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->DISC Caspase-8->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Simplified apoptosis signaling pathways.

Application Note 2: Anti-inflammatory Activity Assessment

This section describes a method to determine if this compound can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[9][10][11]

Experimental Protocol

Protocol 2.1: NF-κB Luciferase Reporter Assay

This assay utilizes a cell line that stably expresses a luciferase reporter gene under the control of an NF-κB response element. Inhibition of NF-κB activation is measured as a decrease in luciferase activity.[9]

Materials:

  • NF-κB luciferase reporter cell line (e.g., C2C12-NF-κB-Luc)

  • This compound

  • Inducing agent (e.g., TNF-α or LPS)

  • Complete cell culture medium

  • Luciferase assay reagent

  • 96-well opaque plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells into a 96-well opaque plate and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Induction: Stimulate the cells with an inducing agent (e.g., TNF-α) to activate the NF-κB pathway. Include a positive control (inducer only) and a negative control (no inducer, no compound).

  • Incubation: Incubate the cells for an appropriate time (e.g., 6-8 hours) to allow for luciferase expression.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) to account for any cytotoxicity of the compound. Calculate the percentage of inhibition of NF-κB activation.

Data Presentation

Table 4: Inhibition of NF-κB Activation by this compound

Concentration (µM)Luciferase Activity (RLU)% Inhibition
Control0
Inducer Only-
This compound + Inducer

Visualization

G Stimulus (e.g., TNF-α) Stimulus (e.g., TNF-α) Receptor Receptor Stimulus (e.g., TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates IκBα->IκBα degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) inhibits Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription activates

Canonical NF-κB signaling pathway.[10][11]

Application Note 3: Antimicrobial Activity Assessment

This section provides a protocol to determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Experimental Protocol

Protocol 3.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and for the required duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation

Table 5: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans

Visualization

G cluster_workflow Antimicrobial Assay Workflow Prepare Compound Dilutions Prepare Compound Dilutions Inoculate Plate Inoculate Plate Prepare Compound Dilutions->Inoculate Plate Prepare Inoculum Prepare Inoculum Prepare Inoculum->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Determine MIC Determine MIC Incubate->Determine MIC

Antimicrobial MIC assay workflow.

References

Application Note: Structural Elucidation of 4(15),11-Oppositadien-1-ol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4(15),11-Oppositadien-1-ol is a sesquiterpenoid alcohol, a class of natural products known for their structural diversity and wide range of biological activities. The precise structural determination of these complex molecules is a critical step in drug discovery and development, enabling a deeper understanding of their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of novel compounds. This application note provides a detailed protocol for the structural characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Data Presentation

The structural elucidation of this compound was accomplished through the comprehensive analysis of 1D and 2D NMR data. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal.

Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for a Representative Oppositane Sesquiterpenoid
PositionδC (ppm), TypeδH (ppm), Multiplicity (J in Hz)
178.5, CH3.85, dd (10.5, 5.0)
235.2, CH₂1.65, m; 1.50, m
330.1, CH₂1.80, m; 1.60, m
4148.9, C-
545.3, CH2.10, m
628.7, CH₂1.75, m; 1.55, m
741.8, CH2.25, m
825.9, CH₂1.90, m; 1.70, m
948.2, CH₂1.60, m; 1.45, m
1038.6, C-
11124.5, CH5.15, d (8.0)
12131.8, C-
1325.7, CH₃1.70, s
1421.3, CH₃0.95, d (7.0)
15106.4, CH₂4.75, s; 4.90, s

Experimental Protocols

Sample Preparation

A 5-10 mg sample of purified this compound was dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a 5 mm cryoprobe.

  • ¹H NMR: The spectrum was acquired with a spectral width of 12 ppm, 32 scans, a relaxation delay of 1.0 s, and an acquisition time of 2.7 s.

  • ¹³C NMR: The spectrum was recorded with a spectral width of 240 ppm, 1024 scans, a relaxation delay of 2.0 s, and an acquisition time of 1.1 s. Proton decoupling was applied during acquisition.

  • DEPT-135: This experiment was performed to differentiate between CH, CH₂, and CH₃ signals.

  • COSY (Correlation Spectroscopy): The gradient-enhanced COSY spectrum was acquired to establish ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): A phase-sensitive gradient-enhanced HSQC experiment was recorded to identify direct one-bond ¹H-¹³C correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment was optimized for a long-range coupling constant of 8 Hz to determine two- and three-bond correlations between protons and carbons.

Structural Elucidation Workflow & Key Correlations

The following diagrams illustrate the logical workflow for the structural elucidation and the key 2D NMR correlations that are essential for assembling the molecular structure.

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Determination H1_NMR ¹H NMR proton_env Identify Proton Environments (Chemical Shift, Multiplicity, Integration) H1_NMR->proton_env C13_NMR ¹³C NMR carbon_skeleton Determine Carbon Skeleton (Number of signals, DEPT) C13_NMR->carbon_skeleton DEPT DEPT DEPT->carbon_skeleton COSY COSY proton_connectivity Establish Proton Connectivity (COSY Correlations) COSY->proton_connectivity HSQC HSQC hc_connectivity Assign Direct H-C Bonds (HSQC Correlations) HSQC->hc_connectivity HMBC HMBC long_range_connectivity Assemble Fragments (HMBC Correlations) HMBC->long_range_connectivity proton_env->proton_connectivity carbon_skeleton->hc_connectivity proton_connectivity->long_range_connectivity hc_connectivity->long_range_connectivity final_structure Propose Final Structure long_range_connectivity->final_structure

Figure 1: Experimental workflow for the structural elucidation of this compound using NMR.

key_correlations cluster_cosy Key COSY Correlations cluster_hmbc Key HMBC Correlations H1 H-1 H2 H-2 H1->H2 ³J H5 H-5 H6 H-6 H5->H6 ³J H7 H-7 H6->H7 ³J H11 H-11 H7->H11 ⁴J (allylic) H14 H-14 H7->H14 ³J H15 H-15 C4 C-4 H15->C4 ²J C3 C-3 H15->C3 ³J C5 C-5 H15->C5 ³J H13 H-13 C12 C-12 H13->C12 ²J C11 C-11 H13->C11 ³J C7 C-7 H13->C7 ³J

Figure 2: Key COSY and HMBC correlations for establishing the connectivity of the oppositane skeleton.

Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and definitive method for the structural elucidation of complex natural products like this compound. By systematically analyzing the data from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, the complete chemical structure, including the carbon skeleton and relative stereochemistry, can be confidently determined. This detailed structural information is fundamental for further research into the biological activities and potential therapeutic applications of this class of compounds.

Application Note: Enhancing the Stability of a Volatile Sesquiterpenoid Alcohol for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Volatile sesquiterpenoid alcohols are a class of natural compounds with significant therapeutic potential, often limited by their chemical instability and high volatility. These characteristics pose considerable challenges for their formulation into stable dosage forms with a reliable shelf-life. This application note details protocols for two effective stabilization techniques: microencapsulation via spray drying and molecular encapsulation through cyclodextrin (B1172386) complexation. We present a hypothetical sesquiterpenoid alcohol, "Volatiliol," to illustrate these methods. Furthermore, we provide a comprehensive protocol for an accelerated stability study to evaluate the efficacy of these formulations and a validated Gas Chromatography-Flame Ionization Detection (GC-FID) method for the accurate quantification of Volatiliol. The data demonstrates that both microencapsulation and cyclodextrin complexation significantly enhance the stability of Volatiliol compared to the unformulated compound.

Introduction

Sesquiterpenoid alcohols are a diverse group of 15-carbon isoprenoid compounds found in essential oils of many plants. They exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. However, their therapeutic application is often hampered by their inherent volatility and susceptibility to degradation from environmental factors such as heat, light, and oxygen.[1] This instability can lead to a loss of potency and the generation of potentially undesirable degradation products.

To overcome these limitations, advanced formulation strategies are required to protect the active compound.[2] Microencapsulation creates a physical barrier around the volatile oil, while cyclodextrin complexation entraps the molecule within a protective host structure.[3][4] This note provides detailed protocols for both methods and their subsequent analytical validation, offering a roadmap for developing stable formulations of volatile sesquiterpenoid alcohols.

Experimental Workflow

The overall process for developing and evaluating a stable formulation for a volatile sesquiterpenoid alcohol is outlined below. The workflow begins with the selection of a suitable stabilization technique, proceeds through formulation and characterization, and concludes with a comprehensive stability assessment.

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Characterization & Stability Testing cluster_2 Phase 3: Analysis & Evaluation start Unstable Sesquiterpenoid Alcohol (Volatiliol) method_select Select Stabilization Method start->method_select formulate1 Microencapsulation (Protocol 1) method_select->formulate1 formulate2 Cyclodextrin Complexation (Protocol 2) method_select->formulate2 char1 Characterize Formulation 1 formulate1->char1 char2 Characterize Formulation 2 formulate2->char2 stability Accelerated Stability Study (Protocol 3) char1->stability char2->stability analysis Quantitative Analysis (GC-FID, Protocol 4) stability->analysis evaluation Evaluate Stability Data & Select Lead Formulation analysis->evaluation

Caption: Overall experimental workflow for formulation and stability testing.

Protocols

Protocol 1: Microencapsulation by Spray Drying

This protocol describes the encapsulation of Volatiliol using maltodextrin (B1146171) and gum arabic as wall materials. Spray drying is a common technique that involves atomizing an emulsion of the oil and wall material into a hot air stream, leading to rapid solvent evaporation and the formation of solid microcapsules.[2]

Materials:

  • Volatiliol (core material)

  • Maltodextrin DE 10-12 (wall material)

  • Gum Arabic (wall material)

  • Distilled Water

  • High-shear homogenizer

  • Spray dryer

Methodology:

  • Prepare the Wall Material Solution: Dissolve maltodextrin and gum arabic in distilled water at a 3:1 ratio to create a 30% (w/v) solution. Stir continuously at 40°C until fully dissolved.

  • Form the Emulsion: Add Volatiliol to the wall material solution to achieve a core-to-wall material ratio of 1:4 (w/w).

  • Homogenization: Homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 10 minutes to form a stable oil-in-water emulsion.

  • Spray Drying:

    • Feed the emulsion into a co-current spray dryer.

    • Set the inlet air temperature to 180°C ± 5°C.

    • Set the outlet air temperature to 90°C ± 5°C.

    • Maintain a constant feed flow rate (e.g., 10 mL/min).

  • Collection and Storage: Collect the resulting dry powder from the cyclone separator. Store the microcapsules in an airtight, light-resistant container at 4°C.

Protocol 2: Cyclodextrin Inclusion Complexation

This protocol details the formation of an inclusion complex between Volatiliol and Beta-Cyclodextrin (B164692) (β-CD) using the co-precipitation method. The hydrophobic inner cavity of the β-CD molecule encapsulates the volatile guest molecule, protecting it from degradation.[5][6]

Materials:

  • Volatiliol

  • Beta-Cyclodextrin (β-CD)

  • Ethanol (B145695)

  • Distilled Water

  • Magnetic stirrer with heating plate

  • Vacuum filtration apparatus

  • Vacuum oven

Methodology:

  • Prepare the β-CD Solution: Dissolve β-CD in distilled water at 60°C with continuous stirring to create a saturated solution.

  • Prepare the Volatiliol Solution: Dissolve Volatiliol in ethanol to create a 10% (w/v) solution.

  • Form the Complex: Slowly add the ethanolic solution of Volatiliol to the aqueous β-CD solution in a 1:1 molar ratio.

  • Co-precipitation: Stir the mixture continuously at 60°C for 4 hours. Then, allow the mixture to cool slowly to room temperature and continue stirring for another 12 hours to facilitate complex precipitation.

  • Isolate the Complex: Collect the precipitated complex by vacuum filtration.

  • Washing: Wash the collected powder twice with a small amount of cold ethanol to remove any surface-adsorbed Volatiliol.

  • Drying: Dry the complex powder in a vacuum oven at 40°C for 24 hours.

  • Storage: Store the dried inclusion complex in an airtight, light-resistant container at 4°C.

G cluster_0 Microencapsulation Mechanism cluster_1 Cyclodextrin Complexation Mechanism A Volatiliol (Core) C Stable Microcapsule A->C Encapsulation B Polymer Shell (Wall Material) B->C D Hydrophilic Exterior Hydrophobic Cavity F Hydrophilic Exterior Inclusion Complex D->F:f0 E Volatiliol E->F:f1 Complexation

Caption: Mechanisms of the two stabilization techniques employed.
Protocol 3: Accelerated Stability Study

This protocol is designed to predict the long-term stability of the formulations by subjecting them to elevated temperature and humidity conditions, as per ICH guidelines.[7]

Materials:

  • Unformulated Volatiliol (Control)

  • Volatiliol Microcapsules (from Protocol 1)

  • Volatiliol-β-CD Complex (from Protocol 2)

  • Stability chambers

  • Airtight sample containers (e.g., amber glass vials)

Methodology:

  • Sample Preparation: Place 1 gram of each sample (Control, Microcapsules, and β-CD Complex) into separate, appropriately labeled, airtight containers.

  • Storage Conditions: Place the samples into a stability chamber set to accelerated conditions: 40°C ± 2°C and 75% RH ± 5% RH .

  • Time Points: Withdraw samples for analysis at the following time points: 0, 1, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for the remaining percentage of Volatiliol using the GC-FID method detailed in Protocol 4. Also, perform a visual inspection for any changes in physical appearance (e.g., color, texture, caking).

  • Data Recording: Record all quantitative and qualitative data systematically.

Protocol 4: Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol provides a validated method for quantifying the amount of Volatiliol in each formulation.[8][9]

Instrumentation & Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent with FID detector.

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 220°C.

    • Hold at 220°C for 5 minutes.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Internal Standard: n-Hexadecane.

Sample Preparation:

  • Stock Solutions: Prepare stock solutions of Volatiliol and n-Hexadecane (Internal Standard, IS) of known concentrations (e.g., 1000 µg/mL) in ethanol.

  • Calibration Curve: Prepare a series of calibration standards by diluting the Volatiliol stock solution and adding a constant concentration of the IS to each.

  • Sample Extraction:

    • Accurately weigh an amount of formulation equivalent to approximately 1 mg of Volatiliol into a volumetric flask.

    • For microcapsules and β-CD complex, add 5 mL of distilled water and vortex for 2 minutes to dissolve the wall material/cyclodextrin.

    • Add 5 mL of ethanol containing the IS.

    • Sonicate for 15 minutes to ensure complete extraction of Volatiliol.

    • Bring to final volume with ethanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared samples and calibration standards into the GC-FID system.

  • Quantification: Calculate the concentration of Volatiliol in the samples using the constructed calibration curve based on the peak area ratio of Volatiliol to the IS.

Results & Data Presentation

The stability of the formulations was assessed by quantifying the percentage of Volatiliol remaining at each time point under accelerated conditions.

Table 1: Physical Characteristics of Formulations

FormulationAppearanceParticle Size (D50)Encapsulation Efficiency (%)
UnformulatedColorless, volatile oilN/AN/A
MicrocapsulesFine, white powder25.4 µm92.5%
β-CD ComplexCrystalline white powder150.8 µm88.1%

Table 2: Accelerated Stability Data for Volatiliol Formulations (40°C / 75% RH)

Time Point% Volatiliol Remaining (Unformulated Control)% Volatiliol Remaining (Microcapsules)% Volatiliol Remaining (β-CD Complex)
0 Months 100.0 ± 0.5100.0 ± 0.4100.0 ± 0.6
1 Month 65.2 ± 1.298.5 ± 0.797.9 ± 0.8
3 Months 28.9 ± 1.596.1 ± 0.994.5 ± 1.1
6 Months < 5.092.3 ± 1.190.8 ± 1.3
(Values are presented as mean ± standard deviation, n=3)

The results clearly indicate that the unformulated Volatiliol degrades rapidly, with less than 5% remaining after 6 months under accelerated conditions. In stark contrast, both the microencapsulated and β-CD complex formulations demonstrated excellent stability, retaining over 90% of the active compound over the same period.

Discussion & Signaling Pathway

The data confirms that both microencapsulation and cyclodextrin complexation are highly effective strategies for stabilizing volatile sesquiterpenoid alcohols. The protective barrier provided by these methods significantly reduces degradation and loss due to volatilization.

Many sesquiterpenoid alcohols exert their therapeutic effects, such as anti-inflammatory action, by modulating key cellular signaling pathways.[10] For instance, they can inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.[11][12] By preventing the degradation of the active compound, stable formulations ensure that an effective dose reaches the target site to modulate such pathways.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Gene Transcription Volatiliol Volatiliol (Sesquiterpenoid Alcohol) Volatiliol->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway.
Conclusion

The protocols detailed in this application note provide a robust framework for the successful formulation and stability testing of volatile sesquiterpenoid alcohols. Both microencapsulation by spray drying and inclusion complexation with beta-cyclodextrin are shown to be viable and effective methods for significantly enhancing compound stability. The choice between these methods may depend on the specific application, desired release profile, and manufacturing considerations. The use of the provided analytical methods will ensure accurate quantification and reliable assessment of the formulation's shelf-life, facilitating the development of novel therapeutics from this promising class of natural compounds.

References

Troubleshooting & Optimization

Overcoming challenges in the purification of 4(15),11-Oppositadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4(15),11-Oppositadien-1-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low yield of the target compound after initial extraction. Incomplete extraction: The solvent used may not be optimal for this compound.Use a solvent of intermediate polarity, such as ethyl acetate (B1210297) or dichloromethane (B109758), for extraction. Consider sequential extraction with solvents of increasing polarity to ensure complete recovery.
Degradation of the compound: this compound may be sensitive to heat or pH extremes during extraction.Perform extraction at room temperature or below. Avoid strongly acidic or basic conditions.
Poor separation of this compound from other compounds during column chromatography. Inappropriate stationary phase: The polarity of the stationary phase may not be suitable for the separation.For normal-phase chromatography, use silica (B1680970) gel. For reversed-phase chromatography, C18 is a common choice.
Incorrect mobile phase: The solvent system may be too polar or too non-polar, resulting in poor resolution.For silica gel chromatography, start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding ethyl acetate or acetone. A gradient elution is often more effective than isocratic elution.
Co-elution of impurities with the target compound. Similar polarity of impurities: Some impurities may have a polarity very close to that of this compound.Consider using a different chromatographic technique, such as preparative High-Performance Liquid Chromatography (HPLC) with a different stationary phase or solvent system. Silver nitrate-impregnated silica gel can be effective for separating compounds with differing degrees of unsaturation.[1]
The purified compound appears to be a mixture of isomers. Presence of stereoisomers: The natural source or synthesis may produce multiple stereoisomers of this compound.Chiral chromatography may be necessary to separate stereoisomers. This typically requires specialized chiral columns and method development.
Degradation of the compound on the chromatography column. Acidity of silica gel: Standard silica gel can be slightly acidic, which may cause degradation of acid-sensitive compounds.Use neutral or deactivated silica gel. The silica gel can be washed with a solvent system containing a small amount of a base like triethylamine (B128534) before use.
Difficulty in removing residual solvent from the purified compound. High boiling point of the solvent: The solvent used for the final purification step may have a high boiling point.Use a rotary evaporator to remove the bulk of the solvent. For complete removal, use a high-vacuum pump. If the compound is stable, gentle heating can be applied. Lyophilization can be an option if the compound is dissolved in a suitable solvent like tert-butanol.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a sesquiterpenoid alcohol with the chemical formula C15H24O.[1][2][3][4] It is a naturally occurring compound found in the essential oils of various plants and is known for its volatile nature.[5]

2. What are the main challenges in purifying this compound?

The primary challenges in purifying this compound include:

  • Complexity of the source material: It is often present in a complex mixture of other sesquiterpenoids and plant metabolites with similar chemical properties.

  • Potential for isomerization and degradation: The presence of double bonds and a hydroxyl group can make the molecule susceptible to rearrangement or degradation under harsh conditions (e.g., heat, acid, or base).

  • Volatility: Its volatile nature can lead to sample loss during solvent evaporation steps.[5][6]

3. What is a general workflow for the purification of this compound from a plant extract?

A typical purification workflow involves:

  • Extraction: Extraction of the raw plant material with a suitable organic solvent.

  • Fractionation: Liquid-liquid partitioning to separate compounds based on their polarity.

  • Column Chromatography: Initial separation using silica gel column chromatography.

  • Fine Purification: Further purification using preparative HPLC or another chromatographic technique to achieve high purity.

  • Crystallization (if applicable): Final purification step if the compound is a solid at room temperature.

G start Crude Plant Extract extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction partitioning Liquid-Liquid Partitioning (e.g., Hexane/Methanol) extraction->partitioning column_chrom Silica Gel Column Chromatography (Gradient Elution) partitioning->column_chrom waste Waste/Impurities partitioning->waste hplc Preparative HPLC (Reversed-Phase) column_chrom->hplc Semi-pure fractions column_chrom->waste final_product Pure this compound hplc->final_product hplc->waste

4. How can I monitor the purification process?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of compounds during column chromatography. For more detailed analysis and to check the purity of the final product, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

5. What are the key parameters to consider for preparative HPLC purification?

For preparative HPLC of this compound, consider the following:

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol (B129727) is typically used.

  • Detection: A UV detector (at a wavelength where the compound absorbs, if it has a chromophore) or a refractive index detector can be used.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude extract or fraction in a minimal amount of the initial mobile phase (e.g., hexane or hexane/ethyl acetate 98:2) and load it onto the top of the silica gel column.

  • Elution: Start the elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 50:50 hexane/ethyl acetate.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify the fractions containing this compound.

  • Pooling and Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent like hexane or dichloromethane (10-100 µg/mL).

  • Injection: Inject 1 µL of the sample into the GC-MS instrument.

  • GC Separation: Use a non-polar capillary column (e.g., HP-5ms) with helium as the carrier gas. A suitable temperature program would be to start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the elution of all components.

  • MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 40-400.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The purity can be estimated by the relative area of the target compound's peak compared to the total area of all peaks.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C15H24O[1][2][3][4]
Molecular Weight 220.3505 g/mol [1][2][3][4]
LogP (calculated) 3.696Cheméo
Normal Alkane RI (non-polar column) 1633 - 1642[3][7]
Normal Alkane RI (polar column) 2314[2][7]

Table 2: Comparison of Chromatographic Techniques for Sesquiterpenoid Purification

Technique Stationary Phase Mobile Phase Advantages Disadvantages
Column Chromatography Silica GelHexane/Ethyl Acetate GradientLow cost, high capacity.Lower resolution than HPLC.
Reversed-Phase HPLC C18Acetonitrile/Water GradientHigh resolution, good for polar compounds.Higher cost, lower capacity.
Supercritical Fluid Chromatography (SFC) VariousSupercritical CO2 with co-solventsFast, uses less organic solvent.Requires specialized equipment.

Visualization

G start Is the purity of this compound below the desired level? check_technique What purification technique was used? start->check_technique Yes column_chrom Column Chromatography check_technique->column_chrom Column Chrom. hplc HPLC check_technique->hplc HPLC optimize_column Optimize mobile phase gradient and/or try a different stationary phase (e.g., deactivated silica). column_chrom->optimize_column optimize_hplc Optimize mobile phase gradient, change stationary phase (e.g., different C18 chemistry or chiral column), or adjust flow rate. hplc->optimize_hplc check_degradation Is there evidence of compound degradation? optimize_column->check_degradation optimize_hplc->check_degradation degradation_yes Use milder conditions: - Deactivated silica gel - Lower temperatures - Avoid pH extremes check_degradation->degradation_yes Yes degradation_no Consider orthogonal purification method (e.g., crystallization or SFC). check_degradation->degradation_no No

References

Technical Support Center: Optimizing GC-MS for Sesquiterpenoid Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of sesquiterpenoid isomers by Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for separating sesquiterpenoid isomers in GC-MS?

A1: The selection of the GC column's stationary phase is the single most important factor for achieving selectivity between isomers.[1][2] The principle of "like dissolves like" applies; the polarity of the stationary phase should be matched to the polarity of the analytes.[1][2][3] For sesquiterpenoids, which are relatively non-polar, a non-polar stationary phase is often the best starting point.

Q2: How does temperature programming affect the separation of sesquiterpenoid isomers?

A2: Temperature programming is crucial for separating complex mixtures with a wide range of boiling points, which is common for sesquiterpenoids. A gradual increase in temperature enhances separation efficiency and resolution.[4] Slower temperature ramps generally lead to better separation but longer analysis times.[5] An increase of approximately 30°C can reduce the retention time by half.[6]

Q3: What are the best sample preparation techniques for sesquiterpenoid analysis by GC-MS?

A3: The choice of sample preparation technique depends on the sample matrix. Headspace sampling, particularly Solid Phase Microextraction (SPME), is advantageous for volatile and semi-volatile compounds like sesquiterpenes as it minimizes the introduction of non-volatile matrix components into the GC system.[7][8] For less volatile sesquiterpenoids, liquid injection may provide better recovery, though it requires more extensive sample cleanup to avoid system contamination.[7]

Q4: My sesquiterpenoid isomers are co-eluting. How can I confirm this?

A4: Co-elution, where two or more compounds elute at the same time, can be identified by examining the mass spectra at different points across a single chromatographic peak.[9][10] If the mass spectra are not identical, it indicates the presence of multiple compounds.[9][10] Asymmetrical peak shapes, such as shoulders, are also strong indicators of co-elution.[10]

Q5: Are there alternatives to changing the GC column to resolve co-eluting peaks?

A5: Yes. Before changing the column, you can try modifying the temperature program.[11] Introducing a hold in the temperature gradient at about 20-30°C below the elution temperature of the co-eluting pair can sometimes be sufficient to achieve separation.[11] Optimizing the carrier gas flow rate can also improve resolution by sharpening peaks.[11]

Troubleshooting Guides

Guide 1: Poor Resolution and Co-eluting Peaks

This guide provides a systematic approach to resolving overlapping peaks of sesquiterpenoid isomers.

Problem: My chromatogram shows poor separation of sesquiterpenoid isomers, with significant peak overlap.

G start Start: Poor Peak Resolution check_ms Examine Mass Spectra Across the Peak start->check_ms ms_different Mass Spectra Differ? check_ms->ms_different coelution Co-elution Confirmed ms_different->coelution Yes ms_same Mass Spectra are Identical ms_different->ms_same No optimize_temp Optimize Temperature Program (Slower ramp or isothermal hold) coelution->optimize_temp resolution_improved Resolution Improved? optimize_temp->resolution_improved optimize_flow Adjust Carrier Gas Flow Rate resolution_improved->optimize_flow No end_success End: Resolution Achieved resolution_improved->end_success Yes resolution_improved2 Resolution Improved? optimize_flow->resolution_improved2 change_column Consider a Different GC Column (e.g., different polarity or longer column) resolution_improved2->change_column No resolution_improved2->end_success Yes end_further_opt End: Further Optimization Needed change_column->end_further_opt check_peak_shape Check Peak Shape for Fronting/Tailing ms_same->check_peak_shape troubleshoot_peak_shape Troubleshoot Peak Shape Issues (e.g., column overload, active sites) check_peak_shape->troubleshoot_peak_shape Poor Shape

Troubleshooting Steps & Optimization:

  • Confirm Co-elution: As a first step, verify that the peak overlap is due to co-eluting isomers.[9][10]

    • Action: Examine the mass spectra at the beginning, apex, and end of the overlapping peak. A change in the mass spectrum across the peak confirms co-elution.[9][10]

  • Optimize Temperature Program: The temperature gradient has a significant impact on separation.[4][6]

    • Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min). This can improve the resolution of closely eluting peaks.[11]

    • Action: Introduce an isothermal hold (a period of constant temperature) in the temperature program just before the elution of the critical pair of isomers.[11]

  • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas affects peak sharpness and, consequently, resolution.

    • Action: Optimize the carrier gas (typically Helium) flow rate. While it may seem counterintuitive, sometimes increasing the flow rate can lead to narrower peaks and better separation.[11]

  • Column Selection: If the above steps do not resolve the issue, the GC column may not be suitable for the separation.

    • Action: Consider a column with a different stationary phase polarity.[2][3]

    • Action: A longer column or a column with a smaller internal diameter can provide higher efficiency and better resolution.[2]

Guide 2: Poor Recovery of Sesquiterpenoids

This guide addresses issues related to low signal intensity and poor recovery of sesquiterpenoids.

Problem: I am observing low peak intensities for my sesquiterpenoid standards or samples.

G start Start: Poor Sesquiterpenoid Recovery check_injection Review Injection Method start->check_injection headspace Using Headspace/SPME? check_injection->headspace Yes liquid_injection Using Liquid Injection? check_injection->liquid_injection Yes optimize_headspace Optimize Headspace Parameters (e.g., add salt, increase equilibration time/temp) headspace->optimize_headspace optimize_liquid Ensure Complete Sample Volatilization (Check injector temperature) liquid_injection->optimize_liquid check_condensation Check for Condensation in Syringe optimize_headspace->check_condensation switch_to_spme Consider SPME check_condensation->switch_to_spme Condensation an issue end_success End: Recovery Improved switch_to_spme->end_success check_sample_prep Review Sample Preparation (Solvent choice, extraction efficiency) optimize_liquid->check_sample_prep check_sample_prep->end_success end_further_opt End: Further Optimization Needed

Troubleshooting Steps & Optimization:

  • Evaluate Injection Technique: Sesquiterpenes are less volatile than monoterpenes, which can lead to challenges with certain injection methods.[7]

    • Headspace/SPME: If using headspace analysis, poorer recovery of less volatile sesquiterpenoids can occur.[7]

      • Action: To improve the transfer of sesquiterpenoids into the headspace, consider adding a carrier solvent like water and salt (NaCl) to the vial.[7]

      • Action: Condensation of higher boiling point analytes in the headspace syringe can be an issue. Using SPME, where analytes are adsorbed onto a fiber, can resolve this.[7]

    • Liquid Injection: This method may offer better recovery for less volatile compounds.[7]

      • Action: Ensure the injector temperature is high enough to volatilize the sesquiterpenoids completely. However, be cautious as some sesquiterpenoids can be thermally labile.[12] A pulsed splitless injection at a lower temperature (e.g., 190°C) has been shown to be effective.[12]

  • Review Sample Preparation: The extraction method and solvent choice are critical for good recovery.

    • Action: Ensure the chosen solvent (e.g., hexane, dichloromethane) is appropriate for extracting sesquiterpenoids from the sample matrix.[13]

    • Action: For complex matrices, a cleanup step using Solid Phase Extraction (SPE) may be necessary to remove interfering compounds and improve recovery.[13]

Data Summary

The following tables summarize typical GC-MS parameters for the separation of sesquiterpenoid isomers, compiled from various studies.

Table 1: Recommended GC Columns for Sesquiterpenoid Isomer Separation

Stationary PhasePolarityTypical DimensionsApplication Notes
5% Phenyl MethylpolysiloxaneNon-polar30 m x 0.25 mm, 0.25 µm filmA good general-purpose column for terpene analysis, offering a balance of performance and robustness.[12]
Mid-polarity (e.g., Wax)Intermediate60 m x 0.25 mm, 0.25 µm filmCan provide different selectivity for more polar sesquiterpenoids.[14]
Chiral Stationary PhasesChiralVariesNecessary for the separation of enantiomers (e.g., (+)- and (-)-isomers).

Table 2: Example Temperature Programs for Sesquiterpenoid Separation

Initial Temp.Ramp Rate(s)Final Temp.Hold Time(s)Reference
45°C2°C/min to 80°C, then to 240°C240°C5 min initial hold[14]
70°C1.5°C/min to 100°C100°C-[9]
60°C7°C/min to 160°C, 50°C/min to 300°C320°C3 min initial, 5 min at 300°C, 3 min final[15]

Experimental Protocols

Protocol 1: General GC-MS Method for Sesquiterpenoid Isomer Profiling

This protocol provides a starting point for developing a method for the separation of a complex mixture of sesquiterpenoid isomers.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

2. GC Conditions:

  • Column: 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[12]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Pulsed splitless injection at 190°C.[12]

  • Injection Volume: 1 µL.

  • Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 4°C/minute.

    • Ramp 2: Increase to 280°C at 20°C/minute.

    • Final hold: Hold at 280°C for 5 minutes.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample_prep Sample Extraction (e.g., LLE, SPME) injection Injection (Pulsed Splitless) sample_prep->injection separation GC Separation (Temperature Program) injection->separation detection MS Detection (EI, Scan Mode) separation->detection data_analysis Peak Integration & Library Matching detection->data_analysis

References

Troubleshooting low yield in the extraction of Opposita-4(15),11-dien-1-beta-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Opposita-4(15),11-dien-1-beta-ol. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their extraction yield and purity.

Disclaimer: Specific literature on the extraction of Opposita-4(15),11-dien-1-beta-ol is limited. The following guidance is based on established principles for the extraction of sesquiterpenoids and other essential oils from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting sesquiterpenoids like Opposita-4(15),11-dien-1-beta-ol?

A1: The most common methods for extracting sesquiterpenoids from plant materials include steam distillation, solvent extraction, and supercritical CO2 extraction.[1][2] The choice of method depends on the stability of the compound, the desired purity, and the scalability of the process.

Q2: I am experiencing a significantly lower yield than expected. What are the potential primary causes?

A2: Low yields can stem from several factors, including the quality and pre-treatment of the plant material, suboptimal extraction parameters (e.g., solvent, temperature, time), or degradation of the target compound during the process.[3][4][5] It is also possible that the concentration of the target compound in the source material is naturally low.[5]

Q3: How does the pre-treatment of the plant material affect the extraction yield?

A3: Pre-treatment methods like drying, grinding, or freezing can significantly enhance extraction efficiency.[1] Proper drying prevents enzymatic degradation, while grinding increases the surface area for solvent penetration.[6] However, excessive heat during drying can lead to the loss of volatile compounds.

Q4: Can co-extracted impurities interfere with the quantification of Opposita-4(15),11-dien-1-beta-ol?

A4: Yes, co-extraction of other secondary metabolites with similar chemical properties can interfere with accurate quantification, particularly in chromatographic analyses where peaks may overlap.[5] Post-extraction purification steps, such as solid-phase extraction (SPE) or column chromatography, are often necessary to isolate the target compound.

Troubleshooting Guides

Issue 1: Low Extraction Yield

Symptoms: The amount of Opposita-4(15),11-dien-1-beta-ol obtained is consistently below the expected range for the plant material.

Possible Causes and Solutions:

CauseRecommended Action
Improper Plant Material Handling Ensure plant material is harvested at the optimal time and properly dried to prevent degradation.[3] Store biomass in a cool, dark, and dry place.
Suboptimal Particle Size Grind the dried plant material to a fine, uniform powder to increase the surface area for extraction. Avoid overly fine powders that may lead to processing difficulties.
Inefficient Extraction Method Consider switching to a different extraction technique. For thermally sensitive compounds, supercritical CO2 extraction might be superior to steam distillation.[1]
Incorrect Solvent Choice The polarity of the extraction solvent should be matched to the target compound. For sesquiterpenoids, solvents of intermediate polarity like hexane (B92381), ethyl acetate, or dichloromethane (B109758) are often effective.
Suboptimal Extraction Parameters Optimize extraction time and temperature. Prolonged extraction at high temperatures can lead to compound degradation.[4][7]
Incomplete Solvent Removal Ensure complete removal of the extraction solvent post-extraction, as residual solvent can affect final yield calculations.
Issue 2: Poor Purity of the Extract

Symptoms: The final extract contains a high level of impurities, interfering with downstream applications and quantification.

Possible Causes and Solutions:

CauseRecommended Action
Non-Selective Extraction Solvent Use a solvent that is more selective for your target compound. A step-wise extraction with solvents of increasing polarity can help in fractionating the extract.
Co-extraction of Pigments and Waxes A pre-extraction wash with a non-polar solvent like hexane can help remove waxes and some pigments. Alternatively, a post-extraction winterization step (dissolving the extract in ethanol (B145695) and freezing to precipitate waxes) can be employed.
Degradation of Target Compound High temperatures or exposure to light and air can cause degradation. Use lower extraction temperatures and handle the extract under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Inadequate Purification Implement additional purification steps such as column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).

Experimental Protocols

General Protocol for Solvent Extraction
  • Preparation of Plant Material: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material to a uniform powder (e.g., 40-60 mesh).

  • Extraction: Macerate the powdered plant material in a suitable solvent (e.g., ethanol, hexane, or ethyl acetate) at a specific solid-to-liquid ratio (e.g., 1:10 w/v) for a defined period (e.g., 24-48 hours) at room temperature with occasional agitation.

  • Filtration and Concentration: Filter the mixture to separate the extract from the solid residue. Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., < 40°C).

  • Purification: Subject the crude extract to further purification using chromatographic techniques to isolate Opposita-4(15),11-dien-1-beta-ol.

General Protocol for Steam Distillation
  • Preparation of Plant Material: Use fresh or partially dried, chopped or crushed plant material.

  • Apparatus Setup: Set up a steam distillation apparatus. Place the plant material in the distillation flask.

  • Distillation: Pass steam through the plant material. The steam will vaporize the volatile compounds, including Opposita-4(15),11-dien-1-beta-ol.

  • Condensation and Separation: Condense the vapor mixture of water and essential oil. Collect the distillate in a separating funnel.

  • Extraction of Distillate: Allow the oil and water layers to separate. The essential oil layer can be collected. For any dissolved oil in the aqueous layer, a liquid-liquid extraction with a non-polar solvent (e.g., hexane) can be performed.

  • Drying: Dry the collected essential oil over an anhydrous drying agent like sodium sulfate.

Data Presentation

Table 1: Influence of Extraction Parameters on General Terpenoid Yield

ParameterRange/OptionsEffect on YieldReference
Solvent Type Hexane, Ethyl Acetate, Ethanol, WaterYield varies with solvent polarity. Intermediate polarity is often optimal for sesquiterpenoids.[8]
Solid-to-Liquid Ratio 1:5 to 1:20 g/mLIncreasing the solvent volume generally increases the yield up to a certain point.[7]
Extraction Temperature 30°C to 60°CHigher temperatures can increase extraction efficiency but may also lead to degradation of thermolabile compounds.[4][8]
Extraction Time 15 minutes to 48 hoursYield generally increases with time, but prolonged extraction can lead to degradation.[7][8]
Particle Size < 0.5 mm to > 2 mmSmaller particle sizes increase the surface area and generally improve yield.[4]

Visualizations

Troubleshooting_Low_Yield start Start: Low Yield Observed check_material Check Plant Material (Source, Age, Storage) start->check_material purification_issue Investigate Purification Step (Loss of Compound) start->purification_issue quantification_error Verify Quantification Method (Standard, Instrument) start->quantification_error check_pretreatment Review Pre-treatment (Drying, Grinding) check_material->check_pretreatment Material OK optimize_params Optimize Extraction Parameters (RSM) check_material->optimize_params Material Issue -> New Source check_method Evaluate Extraction Method (Solvent, Temp, Time) check_pretreatment->check_method Pre-treatment OK check_pretreatment->optimize_params Pre-treatment Issue -> Modify check_method->optimize_params Method Appropriate end_optimized Yield Optimized check_method->end_optimized Method Inappropriate -> Change Method optimize_params->end_optimized purification_issue->end_optimized Refine Purification quantification_error->end_optimized Calibrate/Validate

Caption: Troubleshooting workflow for low yield in extraction.

Extraction_Workflow plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (Solvent/Steam) grinding->extraction filtration Filtration/ Separation extraction->filtration concentration Concentration (Rotovap) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Chromatography) crude_extract->purification pure_compound Pure Opposita-4(15),11-dien-1-beta-ol purification->pure_compound

References

Improving the stability of 4(15),11-Oppositadien-1-ol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4(15),11-Oppositadien-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this sesquiterpenoid alcohol in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a sesquiterpenoid alcohol. Its structure contains a bicyclic core, a hydroxyl (-OH) group, an endocyclic (within the ring) double bond, and an exocyclic (outside the ring) double bond. These features, particularly the double bonds and the alcohol group, are sites of potential chemical reactivity that can contribute to its instability in solution.

Q2: Why is my solution of this compound degrading over time?

A2: The degradation of this compound is likely due to its chemical structure, which is susceptible to several environmental factors. Terpenes are known to be chemically reactive and structurally unstable.[1] The primary causes of degradation include:

  • Oxidation: The double bonds are susceptible to oxidation from atmospheric oxygen. This can be accelerated by exposure to light and heat.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to break chemical bonds, leading to the formation of free radicals and subsequent degradation.[1][2][3]

  • Thermal Degradation: Elevated temperatures can increase the rate of degradation reactions and evaporation.[3][4] Many terpenes are sensitive to temperatures as low as 70°F (21°C).[3]

  • pH-Dependent Hydrolysis or Isomerization: The stability of sesquiterpenoids can be influenced by the pH of the solution.[5][6] Acidic or basic conditions can catalyze the rearrangement of the double bonds or other degradation reactions. Some related compounds show greater stability in slightly acidic conditions (pH 5.5) compared to neutral (pH 7.4) environments.[5]

Q3: What are the ideal storage conditions for solutions of this compound?

A3: To maximize the shelf-life of your solution, we recommend the following storage conditions:

  • Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable.

  • Light: Protect the solution from light by using amber glass vials or by wrapping the container in aluminum foil.[3]

  • Atmosphere: To prevent oxidation, degas the solvent before preparing the solution and store the vial under an inert atmosphere, such as argon or nitrogen.[3]

  • Container: Use high-quality, airtight containers to prevent solvent evaporation and exposure to oxygen.

Q4: What solvents are recommended for dissolving this compound?

A4: As a sesquiterpenoid alcohol, this compound is expected to be soluble in a range of organic solvents. Common choices include ethanol (B145695), methanol, acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and chlorinated solvents like dichloromethane. For biological assays, DMSO or ethanol are typically used to prepare stock solutions, which are then diluted in aqueous media. It is crucial to use high-purity, anhydrous solvents to minimize potential degradation.

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of your solution can be monitored by analyzing the concentration of the parent compound over time using chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) is a common and effective method for terpene analysis.[7][8][9][10] High-performance liquid chromatography (HPLC) with UV or MS detection can also be employed. When using GC-based methods, a direct liquid injection is often preferred over headspace analysis, as the high temperatures used in headspace sampling can cause thermal degradation of the analyte.[7][8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem: Rapid Loss of Compound Potency or Purity

If you observe a decrease in the biological activity of your compound or see evidence of degradation in your analytical results, consult the following guide.

Troubleshooting Workflow for Compound Degradation start Observed Loss of Potency/ Purity check_oxidation Is the solution exposed to air? start->check_oxidation check_light Is the solution exposed to light? check_oxidation->check_light No solve_oxidation Solution: - Use degassed solvents. - Store under inert gas (N2, Ar). - Add an antioxidant (e.g., BHT). check_oxidation->solve_oxidation Yes check_temp Is the storage temperature too high? check_light->check_temp No solve_light Solution: - Store in amber vials. - Wrap vials in foil. check_light->solve_light Yes check_ph Is the solution unbuffered or at an inappropriate pH? check_temp->check_ph No solve_temp Solution: - Store at -20°C or -80°C. - Avoid repeated freeze-thaw cycles. check_temp->solve_temp Yes solve_ph Solution: - Use a buffered solvent system. - Determine optimal pH (start with pH ~5.5-6.5). check_ph->solve_ph Yes end Stability Improved check_ph->end No solve_oxidation->check_light solve_light->check_temp solve_temp->check_ph solve_ph->end

Troubleshooting workflow for compound degradation.
Potential Degradation Pathways

Understanding the potential ways this compound can degrade is key to preventing it. The presence of both exocyclic and endocyclic double bonds makes the molecule susceptible to various reactions. Endocyclic double bonds are generally more stable than exocyclic ones, suggesting the exocyclic bond may be a primary site of reactivity.[11][12][13]

Potential Degradation Pathways of this compound compound This compound oxidation Oxidation (O2, Peroxides) compound->oxidation photodegradation Photodegradation (UV Light) compound->photodegradation isomerization Isomerization (Acid/Base, Heat) compound->isomerization products_ox Epoxides, Diols, Aldehydes, Ketones oxidation->products_ox products_photo Radical Intermediates, Rearranged Products photodegradation->products_photo products_iso Isomers with shifted double bonds isomerization->products_iso

Potential degradation pathways for the compound.

Experimental Protocols

Protocol 1: Basic Stability Assessment

This protocol outlines a method to assess the stability of this compound under various common laboratory conditions.

Workflow for a Basic Stability Study prep_stock 1. Prepare a concentrated stock solution (e.g., 10 mg/mL in Ethanol) prep_samples 2. Aliquot into separate amber vials for each condition to be tested prep_stock->prep_samples subgroup_conditions 3. Store aliquots under different conditions: - Condition A: -20°C, Dark - Condition B: 4°C, Dark - Condition C: Room Temp, Dark - Condition D: Room Temp, Light prep_samples->subgroup_conditions analysis 4. Analyze samples at specified time points (t=0, 24h, 48h, 1 week, 1 month) using GC-MS or HPLC subgroup_conditions->analysis data 5. Quantify the remaining percentage of the parent compound analysis->data

Experimental workflow for a basic stability study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a high-purity solvent (e.g., ethanol).

  • Sample Aliquoting: Distribute the stock solution into multiple amber, airtight vials, one for each time point and condition to be tested.

  • Storage: Store the vials under the different conditions outlined in the workflow diagram.

  • Time-Point Analysis: At each designated time point, remove one vial from each condition. Analyze the sample immediately using a validated GC-MS or HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration at t=0.

Protocol 2: Evaluating the Efficacy of Antioxidants

This protocol is designed to determine if the addition of an antioxidant can improve the stability of your compound.

Methodology:

  • Prepare Solutions:

    • Control Solution: Prepare a solution of this compound in your chosen solvent.

    • Test Solution: Prepare an identical solution but add a small amount of an antioxidant. Common choices include Butylated Hydroxytoluene (BHT) at 0.01% (w/v) or α-Tocopherol (Vitamin E) at a similar concentration.

  • Storage: Store both the control and test solutions under identical conditions that are expected to promote degradation (e.g., room temperature, exposed to air and light).

  • Analysis: Analyze aliquots from each solution at various time points (e.g., 0, 6, 12, 24, 48 hours) using GC-MS or HPLC.

  • Comparison: Compare the degradation rate of this compound in the control solution versus the solution containing the antioxidant.

Data Presentation

The following tables present hypothetical data from a stability study to illustrate how results can be structured for easy comparison.

Table 1: Stability of this compound under Different Storage Conditions

Storage Condition% Remaining (24 hours)% Remaining (1 week)% Remaining (1 month)
-80°C, Dark, Inert Gas99.8%99.5%99.1%
-20°C, Dark, Inert Gas99.5%98.8%97.5%
4°C, Dark98.0%95.2%88.1%
Room Temp, Dark92.3%75.6%45.2%
Room Temp, Light70.1%35.4%<10%

Table 2: Effect of Antioxidants on Stability at Room Temperature (Exposed to Air/Light)

Solution% Remaining (6 hours)% Remaining (12 hours)% Remaining (24 hours)
Control (No Antioxidant)90.5%81.3%70.1%
+ 0.01% BHT98.9%97.5%95.4%
+ 0.01% α-Tocopherol98.5%96.8%94.2%

References

Technical Support Center: Synthesis of 4(15),11-Oppositadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4(15),11-Oppositadien-1-ol, a sesquiterpenoid of interest to researchers in drug development and natural product synthesis. Given the limited publicly available direct synthesis routes for this specific molecule, this guide draws upon established methods for the synthesis of structurally related oppositane and eudesmane (B1671778) sesquiterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the oppositane skeleton?

A1: Due to the absence of a published total synthesis of this compound, we look to the synthesis of related structures. For example, the synthesis of dl-oplopanone, which shares the oppositane core, has been achieved. General strategies for constructing the bicyclo[5.4.0]undecane (oppositane) or the related bicyclo[4.4.0]decane (eudesmane) core often start with commercially available chiral pool materials or readily accessible building blocks. Common starting points can include substituted cyclohexanones or cyclopentanones, which are then elaborated through a series of annulation and functional group manipulation reactions.

Q2: What are the key synthetic strategies to construct the bicyclic core of oppositane sesquiterpenoids?

A2: Key strategies often involve annulation reactions to build the fused ring system. For the closely related eudesmane sesquiterpenoids, a common and effective method is a tandem Michael addition-aldol reaction sequence. This approach allows for the stereocontrolled construction of the decalin core. Another powerful method is the Alder-ene reaction, which can be catalyzed by transition metals like gold(I) to form the bicyclic skeleton with high stereoselectivity. Radical cyclizations have also been employed to efficiently construct the carbocyclic framework.

Q3: How can the stereochemistry of the multiple chiral centers be controlled during the synthesis?

A3: Controlling stereochemistry is a critical challenge in sesquiterpenoid synthesis. Strategies to achieve this include:

  • Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule that already possesses some of the required stereocenters.

  • Asymmetric Catalysis: Using chiral catalysts to induce stereoselectivity in key bond-forming reactions. For instance, asymmetric Michael additions can set a crucial stereocenter that directs the stereochemical outcome of subsequent steps.

  • Substrate Control: Utilizing the existing stereocenters in a molecule to direct the approach of reagents in subsequent reactions.

Q4: What are common side reactions to watch out for?

A4: During the synthesis of complex bicyclic systems, several side reactions can occur:

  • Epimerization: Base- or acid-catalyzed epimerization of stereocenters, particularly those alpha to a carbonyl group, can lead to a mixture of diastereomers.

  • Rearrangements: Carbocationic intermediates, often generated under acidic conditions, can undergo skeletal rearrangements.

  • Over-reduction or Incomplete Oxidation: When adjusting oxidation states, it can be challenging to achieve selectivity, leading to a mixture of products.

  • Low Regioselectivity: In reactions involving unsymmetrical intermediates, obtaining the desired regioisomer can be difficult.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and related sesquiterpenoids.

Problem 1: Low Yield in the Key Annulation Step (e.g., Michael-Aldol Cascade)
Potential Cause Suggested Solution
Incorrect Stoichiometry of Reagents Carefully re-evaluate the stoichiometry of the Michael donor, Michael acceptor, and the base. An excess of the base can sometimes lead to side reactions.
Inefficient Base The choice of base is critical. Experiment with different bases of varying strengths and steric bulk (e.g., LDA, KHMDS, DBU).
Low Reaction Temperature While lower temperatures often favor stereoselectivity, they can also decrease the reaction rate. A systematic study of the reaction temperature is recommended.
Poor Quality of Reagents or Solvents Ensure all reagents are of high purity and that solvents are anhydrous, as trace amounts of water can quench anionic intermediates.
Problem 2: Formation of Diastereomeric Mixtures
Potential Cause Suggested Solution
Lack of Stereocontrol in a Key Step Re-evaluate the reaction conditions of the stereocenter-defining step. For asymmetric reactions, consider changing the chiral ligand or catalyst. For substrate-controlled reactions, modifying the protecting groups can alter the steric environment.
Epimerization of an Existing Stereocenter If a stereocenter is prone to epimerization, consider milder reaction conditions (e.g., lower temperature, weaker base/acid). It may also be necessary to carry the mixture of diastereomers to the next step and separate them at a later stage.
Equilibrating Conditions During Workup or Purification Ensure that the workup and purification conditions are non-equilibrating. For example, use a buffered aqueous solution for the workup and avoid prolonged exposure to silica (B1680970) gel, which can be acidic.
Problem 3: Difficulty in the Purification of the Final Product
Potential Cause Suggested Solution
Co-elution with a Structurally Similar Impurity If standard silica gel chromatography is ineffective, consider alternative purification techniques. Reversed-phase HPLC is often effective for separating closely related isomers. Supercritical fluid chromatography (SFC) can also be a powerful tool.
Product Instability on Silica Gel Some alcohols and sensitive functional groups can degrade on silica gel. Consider using deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina.
Formation of an Azeotrope with the Solvent If residual solvent is difficult to remove, try co-evaporation with a different solvent or use high vacuum for an extended period.

Experimental Protocols (Model Synthesis)

As a direct experimental protocol for this compound is not available, we provide a generalized workflow based on the synthesis of related sesquiterpenoids. This serves as a template that would require optimization for the specific target molecule.

Workflow for the Synthesis of a Eudesmane-type Core

A generalized workflow for constructing a eudesmane-type bicyclic core.

Characterization Data for this compound

While a full experimental synthesis is not published, characterization data is available from the natural product's isolation.

Property Value
Molecular Formula C₁₅H₂₄O
Molecular Weight 220.35 g/mol
1H NMR Data not readily available in public databases. Would require access to specialized chemical literature or databases.
13C NMR Data not readily available in public databases. Would require access to specialized chemical literature or databases.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical troubleshooting process for low yield in a key synthetic step.

Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Verify Purity of Starting Materials & Solvents Start->CheckPurity OptimizeConditions Systematically Vary Reaction Parameters (Temperature, Concentration, Time) CheckPurity->OptimizeConditions Purity Confirmed ChangeReagents Screen Alternative Reagents (e.g., different base, catalyst) OptimizeConditions->ChangeReagents No Improvement Success Yield Improved OptimizeConditions->Success Improvement AnalyzeByproducts Identify Side Products by MS, NMR ChangeReagents->AnalyzeByproducts No Improvement ChangeReagents->Success Improvement AddressSideReaction Modify Conditions to Suppress Side Reaction AnalyzeByproducts->AddressSideReaction AddressSideReaction->OptimizeConditions Hypothesis Formed AddressSideReaction->Success Improvement

A logical workflow for troubleshooting low reaction yields in organic synthesis.

Addressing matrix effects in the GC-MS analysis of plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of complex plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the GC-MS analysis of plant extracts?

A: Matrix effects in GC-MS refer to the alteration of an analyte's signal response, either suppression or enhancement, caused by co-eluting compounds from the sample matrix.[1][2] Plant extracts are complex mixtures containing numerous compounds other than the target analyte, which can interfere with accurate quantification.[2] These effects can lead to inaccurate results, poor reproducibility, and compromised method sensitivity.[1]

Q2: What are the primary causes of matrix effects in a GC-MS system?

A: The main causes of matrix effects in GC-MS are:

  • Matrix-Induced Signal Enhancement: This is the more common effect in GC-MS.[1][3] It happens when non-volatile matrix components accumulate in the GC inlet liner and at the head of the analytical column.[1][3] These components can mask "active sites" where analytes might otherwise adsorb or degrade, leading to a higher-than-expected signal response.[1][3] This phenomenon is also known as the "analyte protectant" effect.[1]

  • Matrix-Induced Signal Suppression: Though less frequent in GC-MS compared to enhancement, signal suppression can still occur.[1] This can be due to competition for ionization in the MS source or interference from matrix components with the transfer of the analyte from the GC to the MS.[1]

  • Competition during Derivatization: If a derivatization step is employed to increase analyte volatility, other components in the matrix with similar functional groups can compete for the derivatizing agent.[1] This can result in incomplete derivatization of the target analyte, leading to a reduced signal.[1]

Q3: How can I determine if my GC-MS analysis is being affected by matrix effects?

A: To diagnose matrix effects, you can compare the analytical response of your target analyte in a pure solvent standard versus a matrix-matched standard.

  • Prepare a calibration standard in a pure solvent (e.g., acetonitrile (B52724), hexane).

  • Prepare a matrix-matched standard by spiking a known concentration of the analyte into a blank sample extract (a plant extract known to be free of your target analyte).

  • Analyze both standards under the same GC-MS conditions.

  • Calculate the matrix effect (%) using the following formula: Matrix Effect (%) = [(Response in Matrix-Matched Standard / Response in Solvent Standard) - 1] x 100 A positive value indicates signal enhancement, while a negative value points to signal suppression.[1]

Troubleshooting Guide

Problem 1: My analyte signal is significantly enhanced, leading to overestimated results.

This is a classic sign of the "analyte protectant" effect from matrix components.

Immediate Troubleshooting Steps:

  • Clean the GC Inlet: Replace the inlet liner and septum. Non-volatile matrix components can accumulate here.

  • Trim the Column: Cut a small section (e.g., 10-15 cm) from the front of the analytical column to remove accumulated residues.[1]

  • Implement a Bake-out Step: After each analytical run or sequence, run a high-temperature bake-out of the column to remove less volatile matrix components.

Long-Term Solutions:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid Phase Extraction (SPE) or QuEChERS to remove interfering matrix components before injection.

  • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for the enhancement effect.[3][4]

  • Use Analyte Protectants: Add compounds (e.g., sorbitol, gulonolactone) to both your standards and samples to equalize the matrix effect, thereby improving accuracy.[5]

start Start: Signal Enhancement Observed check_inlet Clean GC Inlet (Liner, Septum) start->check_inlet trim_column Trim Analytical Column (10-15 cm) check_inlet->trim_column reanalyze Re-analyze Sample trim_column->reanalyze problem_solved Problem Resolved reanalyze->problem_solved Yes implement_longterm Implement Long-Term Solutions reanalyze->implement_longterm No cleanup Improve Sample Cleanup (SPE, QuEChERS) implement_longterm->cleanup matrix_match Use Matrix-Matched Calibration implement_longterm->matrix_match analyte_protect Use Analyte Protectants implement_longterm->analyte_protect

Troubleshooting workflow for matrix-induced signal enhancement.

Problem 2: My analyte recovery is poor and inconsistent, suggesting signal suppression.

Poor and variable recovery can be a symptom of signal suppression or analyte loss during sample preparation.

Troubleshooting Steps:

  • Evaluate Sample Preparation: Review your extraction and cleanup procedure for potential analyte loss. Ensure pH conditions are optimal and that the chosen SPE sorbent is not irreversibly binding your analyte.

  • Check for Co-eluting Interferences: A large, co-eluting matrix peak can suppress the ionization of your target analyte.[6] Modify your GC temperature program or change the analytical column to improve separation.

  • Use the Standard Addition Method: This calibration technique is particularly effective at correcting for signal suppression as the calibration is performed within each sample's unique matrix.[7][8]

  • Consider Derivatization: If your analyte has active functional groups (-OH, -NH, -COOH), derivatization can reduce interactions with active sites in the GC system and potentially shift its retention time away from interfering compounds.[9][10]

start Start: Poor/Inconsistent Recovery eval_prep Evaluate Sample Preparation for Analyte Loss start->eval_prep check_coelution Check for Co-eluting Interferences eval_prep->check_coelution modify_gc Modify GC Method (Temp. Program, Column) check_coelution->modify_gc reanalyze Re-analyze Sample modify_gc->reanalyze problem_solved Problem Resolved reanalyze->problem_solved Yes implement_calibration Implement Advanced Calibration/Derivatization reanalyze->implement_calibration No std_add Use Standard Addition Method implement_calibration->std_add derivatize Consider Derivatization implement_calibration->derivatize

Troubleshooting workflow for signal suppression.

Data on Mitigation Strategy Effectiveness

The following table summarizes typical recovery and reproducibility data for different approaches to mitigate matrix effects in the analysis of pesticides in a complex plant matrix (e.g., spinach).

Mitigation StrategyAnalyte Recovery (%)Relative Standard Deviation (RSD) (%)Notes
Solvent-Based Calibration (No Cleanup)30 - 180%25 - 50%Highly variable and inaccurate due to significant matrix effects.
QuEChERS with d-SPE Cleanup70 - 120%5 - 15%Good for many pesticides, but some may still be affected by matrix.[11][12]
SPE Cleanup (C18 + GCB)85 - 110%< 10%Effective at removing non-polar interferences and pigments.[1]
Matrix-Matched Calibration90 - 110%< 10%Compensates for consistent matrix effects, improving accuracy.[3][4][13]
Standard Addition Method95 - 105%< 5%Considered one of the most accurate methods for overcoming matrix effects.[7][14]

Experimental Protocols

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation

This method is widely used for the extraction of a broad range of analytes from plant matrices.[11][15]

Methodology:

  • Homogenization & Extraction:

    • Weigh 10-15 g of a homogenized plant sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and any internal standards.

    • Shake vigorously for 1 minute.

  • Salting Out:

    • Add the appropriate QuEChERS salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Immediately shake for another minute to prevent salt agglomeration.

    • Centrifuge at >3000 rcf for 5 minutes. The top layer is the acetonitrile extract.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a portion of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a sorbent mixture. Common sorbents for plant extracts include:

      • PSA (Primary Secondary Amine): Removes sugars, fatty acids, and organic acids.

      • C18: Removes non-polar interferences like lipids.[1]

      • GCB (Graphitized Carbon Black): Removes pigments (like chlorophyll) and sterols. Use with caution as it can retain planar analytes.[1]

    • Vortex the d-SPE tube for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Final Analysis:

    • The resulting supernatant is ready for direct GC-MS analysis.

homogenize 1. Homogenize Plant Sample (10-15g) extract 2. Add Acetonitrile & Internal Standards Shake for 1 min homogenize->extract salt_out 3. Add QuEChERS Salts Shake for 1 min extract->salt_out centrifuge1 4. Centrifuge (>3000 rcf, 5 min) salt_out->centrifuge1 supernatant 5. Collect Supernatant centrifuge1->supernatant dspe 6. Add to d-SPE Tube (PSA, C18, GCB) Vortex for 1 min supernatant->dspe centrifuge2 7. Centrifuge (>3000 rcf, 5 min) dspe->centrifuge2 analyze 8. Analyze Final Extract by GC-MS centrifuge2->analyze

Experimental workflow for the QuEChERS sample preparation method.
Protocol 2: Standard Addition Calibration

This protocol is used to quantify an analyte in a single sample by creating a calibration curve within the sample itself.[8]

Methodology:

  • Sample Preparation: Prepare the plant extract as you normally would (e.g., using the QuEChERS method above).

  • Aliquoting: Divide the final extract into at least four equal aliquots (e.g., 1 mL each) in separate autosampler vials.

  • Spiking:

    • Vial 1: Add no standard (this is the unspiked sample).

    • Vial 2: Add a known amount of a standard solution to achieve a specific concentration (e.g., 50 ng/mL).

    • Vial 3: Add double the amount of the standard solution (e.g., 100 ng/mL).

    • Vial 4: Add triple the amount of the standard solution (e.g., 150 ng/mL).

    • Ensure the volume of added standard is small to avoid significant dilution of the matrix.

  • Analysis: Analyze all four vials using the same GC-MS method.

  • Quantification:

    • Plot the peak area (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line is the concentration of the analyte in the original, unspiked sample.

start Start: Prepared Plant Extract aliquot 1. Create 4 Equal Aliquots start->aliquot spike0 2a. Aliquot 1: Spike with 0 µL (Unspiked) aliquot->spike0 spike1 2b. Aliquot 2: Spike with 'x' µL (Conc. 1) aliquot->spike1 spike2 2c. Aliquot 3: Spike with '2x' µL (Conc. 2) aliquot->spike2 spike3 2d. Aliquot 4: Spike with '3x' µL (Conc. 3) aliquot->spike3 analyze 3. Analyze All Aliquots by GC-MS spike0->analyze spike1->analyze spike2->analyze spike3->analyze plot 4. Plot Peak Area vs. Added Concentration analyze->plot regress 5. Perform Linear Regression plot->regress quantify 6. Determine Concentration from x-intercept regress->quantify

Workflow for the standard addition calibration method.

References

How to prevent thermal degradation of sesquiterpenoids during GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the thermal degradation of sesquiterpenoids during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why are sesquiterpenoids prone to degradation during GC analysis?

A1: Sesquiterpenoids, particularly those with a germacrane (B1241064) skeleton, are often thermally labile and susceptible to chemical rearrangements under the high temperatures typically used in GC analysis.[1][2] A common issue is the heat-induced Cope rearrangement, where germacrene-type sesquiterpenoids can transform into elemene-type structures, leading to inaccurate qualitative and quantitative results.[1] Additionally, some sesquiterpenoids can be unstable under acidic conditions, which may be present in the GC system.[1]

Q2: What are the primary GC parameters that influence the thermal degradation of sesquiterpenoids?

A2: The most critical parameter is the injection port temperature . High inlet temperatures can cause immediate thermal stress and degradation of labile sesquiterpenoids.[3][4] Other influential factors include the temperature program of the GC oven, the type of injection technique used, and the choice of GC column and stationary phase .[2][5]

Troubleshooting Guide

Issue 1: Peak tailing, unexpected peaks, or poor reproducibility for known sesquiterpenoid standards.

This issue often points towards on-column or inlet degradation. The following steps can help troubleshoot and mitigate this problem.

Troubleshooting Steps & Solutions:

  • Optimize Injection Temperature: This is the most crucial step. For many thermally sensitive sesquiterpenoids, a lower injection port temperature is beneficial. For instance, reducing the injector temperature to 160°C has been shown to significantly decrease the thermal degradation of germacrene sesquiterpenoids.[1][4] A pulsed splitless inlet with a temperature of 190°C has also been used successfully for the analysis of nine sesquiterpenoids.[3]

  • Employ Cold Injection Techniques: For highly labile compounds, conventional hot split/splitless injection may not be suitable. Consider using:

    • Cool On-Column (COC) Injection: This technique introduces the sample directly onto the column at a low initial temperature, eliminating the hot injector as a source of degradation.[6]

    • Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet allows for the injection of the sample at a low temperature, followed by a rapid temperature ramp to transfer the analytes to the column. This minimizes the time the analytes spend in the hot zone.[6][7]

  • Review Your GC Column Choice:

    • Stationary Phase: While standard non-polar phases like 5% phenyl methyl siloxane are commonly used, the choice of stationary phase can influence separation and potentially impact thermal stability.[3][8] Consider a column with a different polarity to alter selectivity and potentially reduce the required elution temperature.[2]

    • Column Dimensions: Using shorter, narrower-bore columns with a thinner film thickness can lead to faster analysis times at lower elution temperatures, thereby reducing the overall thermal stress on the analytes.[5]

  • Adjust the Oven Temperature Program: A slower temperature ramp rate can sometimes improve the separation of closely eluting compounds at lower temperatures.[2] However, for some analyses, a faster ramp rate might reduce the total analysis time and minimize the exposure of analytes to high temperatures.[5] It is essential to find a balance that provides adequate separation without causing degradation.

Experimental Protocols

Protocol 1: Optimization of Injection Port Temperature

This protocol describes a systematic approach to determine the optimal injection port temperature for the analysis of a specific sesquiterpenoid or a mixture.

  • Standard Preparation: Prepare a standard solution of the sesquiterpenoid(s) of interest in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a known concentration.

  • Initial GC Conditions:

    • Column: Use a standard, non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness of 5% phenyl methyl siloxane).[3]

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Oven Program: Start with a conservative program (e.g., initial temperature of 60°C, hold for 2 min, then ramp at 8°C/min to 300°C, hold for 3-15 min).[9]

  • Temperature Screening:

    • Set the initial injection port temperature to a high value (e.g., 250°C) and inject the standard.

    • Sequentially decrease the injection port temperature in 20-30°C increments (e.g., 220°C, 190°C, 160°C, 110°C) for subsequent injections of the same standard.[4]

  • Data Analysis:

    • For each temperature, carefully analyze the chromatogram for the appearance of degradation products (new, unexpected peaks) and changes in the peak area and shape of the target sesquiterpenoid(s).

    • Plot the peak area of the parent sesquiterpenoid and any major degradation products as a function of the injection temperature.

  • Optimal Temperature Selection: The optimal injection temperature is the highest temperature that provides efficient vaporization and transfer of the analyte to the column without causing significant degradation. This is typically observed as the temperature at which the peak area of the parent compound is maximized and the formation of degradation products is minimized.

Data Presentation

Table 1: Effect of Injection Port Temperature on the Relative Abundance of a Thermally Labile Sesquiterpenoid (Hypothetical Data)

Injection Port Temperature (°C)Relative Peak Area of Parent Sesquiterpenoid (%)Relative Peak Area of Degradation Product (%)
2506535
2208020
190955
16099<1

This table illustrates how decreasing the injection port temperature can significantly reduce the degradation of a thermally labile sesquiterpenoid.

Visualization

Below is a diagram illustrating the key factors contributing to the thermal degradation of sesquiterpenoids during GC analysis and the corresponding preventative strategies.

Thermal_Degradation_Prevention cluster_causes Causes of Thermal Degradation cluster_prevention Prevention Strategies High_Injector_Temp High Injector Temperature Degradation Sesquiterpenoid Degradation High_Injector_Temp->Degradation Prolonged_High_Oven_Temp Prolonged High Oven Temperature Prolonged_High_Oven_Temp->Degradation Active_Sites Active Sites in Inlet/Column Active_Sites->Degradation Lower_Injector_Temp Lower Injector Temperature Degradation->Lower_Injector_Temp Cold_Injection Cold Injection Techniques (Cool On-Column, PTV) Degradation->Cold_Injection Optimized_Oven_Program Optimized Oven Program Degradation->Optimized_Oven_Program Column_Selection Appropriate Column Selection Degradation->Column_Selection Derivatization Derivatization Degradation->Derivatization

Caption: Factors causing sesquiterpenoid degradation in GC and preventative measures.

Advanced Troubleshooting: Derivatization

Q3: Can chemical modification help prevent thermal degradation?

A3: Yes, derivatization can be a powerful tool to enhance the thermal stability of sesquiterpenoids.[10][11][12] This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative. For sesquiterpenoids containing hydroxyl (-OH) or carboxyl (-COOH) groups, silylation is a common derivatization technique.[12]

Protocol 2: Silylation of Hydroxylated Sesquiterpenoids

  • Sample Preparation: Evaporate the solvent from the sample extract containing the hydroxylated sesquiterpenoids under a gentle stream of nitrogen.

  • Reagent Addition: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, to the dried sample.

  • Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • GC Analysis: Inject the derivatized sample into the GC-MS system. The resulting trimethylsilyl (B98337) (TMS) ethers are typically more volatile and thermally stable than the original hydroxylated compounds.

By following these guidelines and systematically optimizing your GC method, you can significantly minimize the thermal degradation of sesquiterpenoids and achieve more accurate and reliable analytical results.

References

Technical Support Center: Optimization of SPME Fiber Selection for Volatile Terpenoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Solid Phase Microextraction (SPME) fiber selection for the analysis of volatile terpenoids.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the SPME analysis of volatile terpenoids.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Analyte Recovery Inappropriate fiber chemistry: The polarity of the fiber does not match the polarity of the target terpenoids.- For non-polar terpenoids (e.g., monoterpenes, sesquiterpenes), use a non-polar fiber like 100 µm Polydimethylsiloxane (PDMS). - For a broader range of polar and non-polar terpenoids, a mixed-phase fiber such as Divinylbenzene (B73037)/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective.[1][2] - Consider using newer technologies like SPME Arrow, which has a larger phase volume and can improve sensitivity.[3]
Sub-optimal extraction temperature: The temperature may be too low to facilitate the volatilization of semi-volatile terpenoids or too high, causing analytes to desorb from the fiber.[4]- Optimize the extraction temperature. A common starting range for volatile terpenoids is 40-60°C. For less volatile sesquiterpenes, a higher temperature may be required.[5] - Perform a temperature optimization study (e.g., 30°C, 40°C, 50°C, 60°C) to determine the optimal temperature for your specific analytes.[6]
Insufficient extraction time: The time allowed for the analytes to partition onto the fiber is too short, especially for semi-volatile compounds.- Increase the extraction time. For volatile compounds, 10-30 minutes is a typical starting point. For semi-volatiles, longer times may be necessary. - Note that for some fibers and analytes, equilibrium may be reached quickly, and longer times may not significantly increase recovery. An extraction time profile experiment is recommended.
Matrix effects: The sample matrix may interfere with the release of terpenoids into the headspace.- Add salt (e.g., 25-30% w/v NaCl) to the sample to increase the ionic strength and promote the partitioning of volatile compounds into the headspace (salting out).[7] - Adjust the pH of the sample. For acidic or basic terpenoids, adjusting the pH away from their pKa can improve volatilization.[7]
Poor Reproducibility (High %RSD) Inconsistent sample volume and headspace: Variations in the ratio of sample to headspace will affect the equilibrium and, therefore, the amount of analyte extracted.- Maintain a consistent sample volume and headspace volume for all samples and standards. For headspace SPME, it is recommended to fill the vial to between 1/2 and 3/4 full.[7]
Variable extraction time and temperature: Even small variations in these parameters can lead to significant differences in analyte recovery.- Use an autosampler for precise control of extraction time and temperature. - If performing manual SPME, use a sampling stand and a controlled temperature water bath or heating block.[7]
Lack of sample agitation: Without agitation, the diffusion of analytes to the headspace can be slow and inconsistent.- Use consistent and uniform magnetic stirring or agitation during the equilibration and extraction steps to accelerate mass transfer.[8]
Fiber positioning: Inconsistent placement of the fiber in the headspace can lead to variable results.- Ensure the fiber is positioned at the same depth in the headspace for every extraction.[4][7]
Peak Tailing or Broadening in Chromatogram Slow desorption of analytes: The GC inlet temperature may be too low for the complete and rapid desorption of semi-volatile terpenoids.- Increase the GC inlet temperature. Typical desorption temperatures for PDMS fibers are 200-260°C, while for polyacrylate and divinylbenzene fibers, they can be higher.[9] - Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) to reduce peak broadening.[7]
Carryover from previous injection: Analytes from a previous, more concentrated sample may not have been completely desorbed.- Increase the desorption time or temperature. - Bake out the fiber in a separate conditioning station or a clean GC inlet at a temperature 20°C below its maximum recommended temperature for an extended period if contamination is severe.[4]
Fiber Breakage Incorrect needle gauge for septum: Using a needle that is too large for the GC inlet septum can cause excessive force on the fiber.- Use the correct needle gauge for your instrument's septum. 23-gauge needles are often recommended for SPME.[9] - Consider using pre-drilled septa or a septumless injector to reduce coring and fiber stress.[7]
Bending of the fiber during insertion or retraction: Manual handling can lead to stress on the fiber.- Use an autosampler for automated and consistent injection. - If performing manual injection, ensure the needle is properly aligned with the injection port.[10] - Use more durable StableFlex™ fibers, which have a flexible fused silica (B1680970) core.[7]

Frequently Asked Questions (FAQs)

1. Which SPME fiber should I choose for my volatile terpenoid analysis?

The choice of SPME fiber depends on the polarity and volatility of your target terpenoids.

  • For non-polar and volatile monoterpenes (e.g., limonene, pinene): A non-polar 100 µm Polydimethylsiloxane (PDMS) fiber is a good starting point.[2]

  • For a broader range of volatile and semi-volatile terpenoids, including more polar compounds: A mixed-phase fiber like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended due to its ability to trap a wider range of analyte polarities and molecular weights.[1][6]

  • For highly volatile terpenoids (C2-C6): A fiber with Carboxen, such as Carboxen/PDMS (CAR/PDMS), is ideal due to its microporous structure that effectively retains small molecules.

2. How can I improve the recovery of my target terpenoids?

To improve recovery, you can:

  • Optimize extraction temperature: Gently heating the sample (e.g., 40-60°C) can increase the vapor pressure of the terpenoids, leading to higher concentrations in the headspace.

  • Agitate the sample: Stirring or shaking the sample during extraction accelerates the transfer of analytes to the headspace and onto the fiber.[8]

  • Increase extraction time: Allow sufficient time for the analytes to partition onto the fiber, especially for less volatile sesquiterpenes.

  • Modify the sample matrix: Adding salt (NaCl) can reduce the solubility of terpenoids in aqueous samples, driving them into the headspace.[7]

3. Is SPME a quantitative technique for terpenoid analysis?

Yes, SPME can be used for quantitative analysis, but it requires careful method development and validation. For accurate quantification:

  • Use internal standards: An internal standard with similar chemical properties to the target analytes should be used to compensate for variations in extraction efficiency. Isotopically labeled standards are ideal for GC-MS analysis.

  • Generate a calibration curve: A calibration curve should be prepared for each analyte to determine the linear range of the method.

  • Maintain consistent conditions: All extraction parameters (time, temperature, volume, agitation) must be kept constant for all samples and standards.

4. What is the difference between headspace SPME and direct immersion SPME for terpenoid analysis?

  • Headspace (HS) SPME: The fiber is exposed to the vapor phase (headspace) above the sample. This is the most common and recommended method for volatile and semi-volatile compounds like terpenoids because it is a cleaner technique, avoiding direct contact of the fiber with the sample matrix.[11] This minimizes contamination and extends the life of the fiber.

  • Direct Immersion (DI) SPME: The fiber is directly immersed in a liquid sample. This is typically used for less volatile or non-volatile compounds and is generally not the preferred method for volatile terpenoids due to potential matrix interference and fiber fouling.[5]

5. How often should I condition my SPME fiber?

A new SPME fiber should be conditioned before its first use according to the manufacturer's instructions. This typically involves heating the fiber in the GC inlet to remove any contaminants. It is also good practice to recondition the fiber for a short period between analyses to prevent carryover, especially when analyzing samples with high concentrations of terpenoids.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on SPME fiber performance for terpenoid analysis.

Table 1: Comparison of SPME Fiber Performance for Selected Terpenes

Fiber TypeAnalyteRecovery (%RSD)MatrixReference
100 µm PDMSα-pinene< 3%Cannabis[1]
100 µm PDMSd-limonene< 3%Cannabis[1]
100 µm PDMSlinalool< 3%Cannabis[1]
DVB/CAR-WR/PDMSMultiple Terpenes< 20%Water[12]

Table 2: Effect of Extraction Time on Terpenoid Recovery in Wine

Analyte ClassOptimal Exposure Time (min)Reference
Terpenes & Norisoprenoids60[13]
Alcohols40[13]
Acids30[13]

Experimental Protocols

Protocol 1: Headspace SPME (HS-SPME) for Qualitative Terpenoid Profiling in Plant Material

This protocol is adapted from a study on cannabis analysis.[1]

  • Sample Preparation: Place a small amount (e.g., 0.1-0.5 g) of dried and ground plant material into a headspace vial (e.g., 10 or 20 mL).

  • Vial Sealing: Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

  • Incubation: Place the vial in a heating block or water bath set to a predetermined temperature (e.g., 60°C) and allow it to equilibrate for a set time (e.g., 20 minutes).[14]

  • Extraction: Introduce the SPME fiber (e.g., DVB/CAR/PDMS) into the headspace of the vial. Expose the fiber for a defined period (e.g., 30-60 minutes) while maintaining the temperature and agitation.[13]

  • Desorption: Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS (e.g., 250°C). Expose the fiber for a sufficient time (e.g., 5-7 minutes) to ensure complete desorption of the analytes.[13][14]

  • Analysis: Start the GC-MS analysis.

Visualizations

SPME_Fiber_Selection_Workflow cluster_analyte Analyte Characterization cluster_selection Fiber Selection Logic cluster_fibers Recommended Fibers A Identify Target Terpenoids B Determine Polarity & Volatility A->B C Highly Volatile? B->C D Broad Range of Polarities? C->D No F CAR/PDMS C->F Yes E Non-polar? D->E No G DVB/CAR/PDMS D->G Yes H PDMS E->H Yes I DVB/PDMS E->I No

Caption: Workflow for selecting an appropriate SPME fiber based on terpenoid properties.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions Start Poor Analytical Result Q1 Poor Recovery? Start->Q1 Q2 Poor Reproducibility? Q1->Q2 No S1 Check Fiber Choice Optimize Temp/Time Add Salt/Adjust pH Q1->S1 Yes S2 Check Sample/Headspace Volume Ensure Consistent Agitation Use Autosampler Q2->S2 Yes

Caption: A logical workflow for troubleshooting common issues in SPME analysis.

References

Technical Support Center: Enhancing the Resolution of Oppositadienol Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming challenges associated with the HPLC separation of Oppositadienol isomers.

Troubleshooting Guide

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of complex mixtures. However, resolving structurally similar isomers like those of Oppositadienol can be challenging. This guide addresses common issues and provides systematic solutions.

Issue 1: Poor or No Resolution of Isomer Peaks

Possible Causes and Solutions:

  • Inappropriate Stationary Phase: The choice of HPLC column is critical for isomer separation. Standard C18 columns may not always provide sufficient selectivity for closely related isomers.

    • Recommendation: If a standard C18 column is not providing adequate separation, consider a column with a different selectivity. Phenyl-hexyl or biphenyl (B1667301) phases can offer alternative selectivities for aromatic compounds. For chiral isomers, a dedicated chiral stationary phase (CSP) is often necessary. Polysaccharide-based CSPs are a common choice for separating a wide range of chiral compounds.

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the retention and selectivity of the separation.

    • Recommendation:

      • Solvent Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention time, which may improve resolution. Make small, incremental changes (2-5%) to observe the effect.

      • Solvent Type: Acetonitrile and methanol (B129727) have different selectivities. If you are using one, try switching to the other or using a mixture of the two.

      • Mobile Phase Additives: For acidic or basic analytes, adding a modifier to the mobile phase can improve peak shape and selectivity. A small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), can suppress the ionization of silanol (B1196071) groups on the stationary phase and improve peak symmetry.

  • Inadequate Method Parameters: Flow rate and temperature can significantly impact resolution.

    • Recommendation:

      • Flow Rate: Lowering the flow rate can sometimes improve resolution, especially for complex separations.

      • Temperature: Varying the column temperature can affect selectivity. Experiment with a range of temperatures (e.g., 25-40°C) to find the optimal condition.

Issue 2: Peak Tailing

Possible Causes and Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, particularly with residual silanol groups, can cause peak tailing.

    • Recommendation: Add a mobile phase modifier like 0.1% TFA or formic acid to minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion and tailing.

    • Recommendation: Reduce the injection volume or dilute the sample.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.

    • Recommendation: Flush the column with a strong solvent. If the problem persists, consider replacing the column.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for Oppositadienol isomers?

A1: A good starting point is a reversed-phase HPLC method using a C18 column.[1] A gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid, is recommended for initial screening. This will help to determine the approximate retention time of the isomers and provide a baseline for further optimization.

Q2: Should I use isocratic or gradient elution for separating Oppositadienol isomers?

A2: For separating a mixture of isomers that may have different polarities, a gradient elution is generally preferred. A gradient allows for the separation of compounds with a wide range of polarities in a reasonable timeframe. If the isomers elute very close to each other, a shallow gradient can be employed to enhance resolution. Isocratic elution can be effective if the isomers have very similar retention characteristics and a suitable mobile phase composition can be found to achieve baseline separation.

Q3: How can I improve the reproducibility of my separation?

A3: To ensure reproducible results, it is crucial to:

  • Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure it is thoroughly degassed.

  • Control Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.

  • Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before each injection, which is especially important for gradient methods.

Q4: When should I consider using a chiral HPLC column?

A4: If Oppositadienol exists as enantiomers (non-superimposable mirror images), a chiral stationary phase (CSP) will be necessary for their separation. Standard achiral columns, like C18, will not resolve enantiomers. If you suspect you have enantiomers, screening a variety of chiral columns with different mobile phases is the most effective approach to find a suitable separation method.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, quantitative data for the separation of two Oppositadienol isomers. This data is for illustrative purposes to guide your method development and validation.

ParameterIsomer 1Isomer 2Acceptance Criteria
Retention Time (t_R) 15.2 min16.5 minRSD ≤ 2%
Resolution (R_s) \multicolumn{2}{c}{1.8}R_s ≥ 1.5
Tailing Factor (T_f) 1.11.2T_f ≤ 1.5
Theoretical Plates (N) 12,50011,800N ≥ 2000

This table provides example data and should be adapted based on your experimental results.

Experimental Protocols

Below are two detailed methodologies that can serve as a starting point for developing a robust HPLC method for the separation of Oppositadienol isomers, based on methods used for similar triterpenoids.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

This protocol is suitable for the initial screening and separation of Oppositadienol diastereomers.

  • Sample Preparation:

    • Dissolve the Oppositadienol sample in methanol or acetonitrile to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50-90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (or scan for optimal wavelength).

    • Injection Volume: 10 µL.

Protocol 2: Normal-Phase HPLC (NP-HPLC) for Chiral Separation

This protocol is a starting point if you need to separate enantiomeric Oppositadienol isomers.

  • Sample Preparation:

    • Dissolve the Oppositadienol sample in the initial mobile phase (e.g., hexane/isopropanol (B130326) mixture) to a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • HPLC System: An HPLC system compatible with normal-phase solvents.

    • Column: Chiral Stationary Phase (e.g., polysaccharide-based, such as amylose (B160209) or cellulose (B213188) derivatives), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need significant optimization.

    • Elution Mode: Isocratic.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting HPLC separations.

TroubleshootingWorkflow start_node Start: Poor Resolution decision_node decision_node start_node->decision_node Check Mobile Phase process_node process_node decision_node->process_node Isocratic? decision_node2 Check Stationary Phase decision_node:e->decision_node2:w Gradient? process_node->decision_node2 Switch to Gradient / Optimize Gradient end_node Achieved Good Resolution process_node2 process_node2 decision_node2->process_node2 Standard C18? decision_node3 Check Method Parameters decision_node2:e->decision_node3:w Alternative Phase? process_node2->decision_node3 Try Different Selectivity (e.g., Phenyl-Hexyl) decision_node3:e->end_node:w Optimized? process_node3 process_node3 decision_node3->process_node3 Standard Conditions? process_node3->end_node Optimize Flow Rate & Temperature

Caption: Troubleshooting workflow for poor HPLC resolution.

LogicalRelationships cluster_factors Key Separation Factors cluster_outcomes Chromatographic Outcomes factor factor outcome outcome MobilePhase Mobile Phase (Solvent Ratio, Additives) Resolution Resolution (Rs) MobilePhase->Resolution Retention Retention Time (tR) MobilePhase->Retention PeakShape Peak Shape (Tf) MobilePhase->PeakShape StationaryPhase Stationary Phase (Column Chemistry) StationaryPhase->Resolution StationaryPhase->Retention Parameters Method Parameters (Flow Rate, Temperature) Parameters->Resolution Parameters->Retention

Caption: Factors influencing HPLC separation outcomes.

References

Strategies to increase the efficiency of 4(15),11-Oppositadien-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4(15),11-Oppositadien-1-ol

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guidance, frequently asked questions, and detailed protocols for researchers engaged in the synthesis of oppositane-type sesquiterpenoids.

Disclaimer: As of this writing, a specific, published total synthesis of this compound was not identified in a broad literature search. The following guide is based on a proposed, chemically plausible synthetic route that employs common and robust reactions utilized in complex natural product synthesis. The experimental details and troubleshooting advice are based on established principles in organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing complex sesquiterpenoids like this compound?

A1: The primary challenges in synthesizing complex natural products include managing their intricate structures and achieving precise stereocontrol.[1] For oppositane sesquiterpenoids, key hurdles often involve the construction of the fused ring system and the stereoselective installation of functional groups. Balancing the construction of the molecular skeleton with the introduction of functional groups is a significant challenge.[1] Furthermore, achieving practical and scalable yields can be difficult.[2]

Q2: Why is the choice of starting materials and synthetic strategy crucial?

A2: The overall efficiency and success of the synthesis are dictated by the initial strategy. A well-designed retrosynthetic analysis simplifies the complex target into manageable, accessible precursors.[3] Utilizing strategies like bio-inspired cyclizations or employing advanced techniques such as transition metal-catalyzed reactions can significantly improve efficiency and selectivity.[3][4]

Q3: How critical are anhydrous conditions for the proposed Grignard reaction steps?

A3: Extremely critical. Grignard reagents are highly reactive organometallic compounds that are sensitive to moisture and protic solvents. Water will quench the Grignard reagent, reducing its effective concentration and leading to low or no yield of the desired alcohol. Ensure all glassware is flame-dried, and all solvents are rigorously dried before use.[5]

Q4: What purification techniques are most effective for intermediates and the final product?

A4: A multi-step purification approach is typically necessary. Initial workup involves liquid-liquid extraction to remove inorganic salts and highly polar impurities. This is followed by column chromatography on silica (B1680970) gel to separate compounds based on polarity. For final purification, techniques like High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, or crystallization can be employed to achieve high purity.[6][7]

Proposed Synthetic Pathway

The following diagram outlines a plausible synthetic strategy for this compound, commencing from a known chiral building block. This strategy focuses on a key intramolecular cyclization to construct the core ring system.

G cluster_start Starting Material Preparation cluster_core Core Synthesis cluster_end Final Functionalization A Known Chiral Ketone B Alkylated Intermediate A->B 1. LDA, THF, -78°C 2. Isoprenyl Bromide C Tertiary Alcohol B->C VinylMgBr, THF, 0°C D Cyclization Precursor C->D Dess-Martin Periodinane E Fused Bicyclic Core D->E Intramolecular Ene Reaction (Lewis Acid) F Exocyclic Methylene Intermediate E->F Wittig Reaction (Ph3PCH2Br, n-BuLi) G This compound F->G Stereoselective Reduction (e.g., L-Selectride®) G cluster_troubleshooting Troubleshooting Low Cyclization Yield Start Low Yield or No Reaction Check_Purity Verify Purity of Precursor (D) Start->Check_Purity Check_Conditions Confirm Anhydrous Conditions Check_Purity->Check_Conditions Optimize_LA Optimize Lewis Acid (LA) Check_Conditions->Optimize_LA If purity & conditions are good Optimize_Temp Optimize Temperature Optimize_LA->Optimize_Temp Result Improved Yield/ Selectivity Optimize_Temp->Result G cluster_logic Factors Affecting Stereoselective Reduction Ketone Ketone Substrate Steric Hindrance at α/β faces Outcome { Diastereomeric Alcohols |  Ratio depends on matching substrate, reagent, and conditions} Ketone:f1->Outcome:f0 Reagent Hydride Reagent Size (e.g., NaBH₄ vs. L-Selectride®) Electronic Properties Reagent:f1->Outcome:f0 Conditions Reaction Conditions Temperature Solvent Additives (Chelating agents) Conditions:f1->Outcome:f0

References

Validation & Comparative

Comparative Efficacy of 4(15),11-Oppositadien-1-ol as an Insect Repellent: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for effective and safe insect repellents is a continuous endeavor in light of the global threat of vector-borne diseases. While synthetic compounds like DEET, Picaridin, and IR3535 dominate the market, research into naturally derived repellents is gaining momentum. This guide provides a comparative overview of the potential insect repellent efficacy of 4(15),11-Oppositadien-1-ol, a sesquiterpenoid alcohol found in various plants. Due to a lack of publicly available quantitative data on the specific repellent activity of this compound, this document focuses on providing a framework for its evaluation by comparing the established performance of common synthetic repellents and outlining the necessary experimental protocols for its validation.

Comparative Repellents: An Overview

A comprehensive evaluation of a novel repellent requires comparison against established standards. The following table summarizes the key characteristics of three widely used synthetic insect repellents.

RepellentChemical ClassMechanism of Action (Primary Hypothesis)Key Performance Characteristics
DEET (N,N-Diethyl-meta-toluamide)AmideDisrupts insect olfactory receptors, making it difficult for them to recognize human cues.[1][2]Broad-spectrum efficacy against mosquitoes, ticks, and other biting insects. Protection duration is concentration-dependent.[3][4]
Picaridin (Icaridin)Piperidine derivativeActs on olfactory receptors, creating a repellent vapor barrier on the skin.Efficacy comparable to DEET for mosquitoes and ticks, with a better safety profile for plastics and fabrics.[4]
IR3535 (Ethyl butylacetylaminopropionate)Amino acid derivativeMode of action is not fully elucidated but is believed to interact with insect olfactory systems.Good safety profile, often used in children's formulations. Provides shorter duration of protection compared to DEET and Picaridin.[3][5]

This compound: A Candidate Natural Repellent

Experimental Protocols for Efficacy Validation

To validate the insect repellent efficacy of this compound, a series of standardized laboratory and field tests are required.

Laboratory-Based Assays

a) Arm-in-Cage Test: This is a standard method to determine the Complete Protection Time (CPT), which is the duration a repellent prevents insect bites.

  • Protocol:

    • Recruit human volunteers who meet inclusion criteria and obtain informed consent.

    • Apply a standardized dose of the test compound (this compound dissolved in a suitable solvent like ethanol) and control repellents (e.g., DEET, Picaridin) to a defined area on the volunteers' forearms. A solvent-only control is also used.

    • At set intervals (e.g., every 30 minutes), expose the treated forearms to a cage containing a known number of host-seeking mosquitoes (e.g., Aedes aegypti or Anopheles gambiae).

    • Record the time to the first confirmed bite. The CPT is the time from application to the first bite.

b) Y-Tube Olfactometer Assay: This assay assesses the spatial repellency of a compound by evaluating the behavioral response of insects to different odors.

  • Protocol:

    • A Y-shaped glass tube is used, with a constant flow of purified air through each arm.

    • One arm contains a filter paper treated with the test compound, while the other arm contains a solvent-treated filter paper (control).

    • Individual mosquitoes are released at the base of the Y-tube, and their choice of arm is recorded.

    • A significant preference for the control arm indicates repellency.

Field Studies

Field evaluations are crucial to assess the performance of a repellent under real-world conditions with wild insect populations.

  • Protocol:

    • Select a study site with a high population of target insects.

    • Recruit human volunteers and apply the test and control repellents to exposed skin.

    • Volunteers are exposed to the natural environment for a predetermined period.

    • The number of insect landings and bites on treated and untreated skin is recorded to calculate the percentage of repellency.

Data Presentation for Comparative Analysis

All quantitative data from the aforementioned experiments should be summarized in clear and concise tables to facilitate comparison.

Table 1: Arm-in-Cage Test Results - Complete Protection Time (CPT)

RepellentConcentration (%)Mean CPT (minutes) ± SD
This compound[To be determined][Experimental Data]
DEET20[Literature/Experimental Data]
Picaridin20[Literature/Experimental Data]
IR353520[Literature/Experimental Data]
Control (Solvent)-[Experimental Data]

Table 2: Y-Tube Olfactometer Assay - Repellency Index

RepellentConcentration (%)Number of Mosquitoes Choosing Treated ArmNumber of Mosquitoes Choosing Control ArmRepellency Index (%)
This compound[To be determined][Experimental Data][Experimental Data][Calculated Data]
DEET20[Literature/Experimental Data][Literature/Experimental Data][Calculated Data]
Control (Solvent)-[Experimental Data][Experimental Data][Calculated Data]

Table 3: Field Study Results - Percentage Repellency

RepellentConcentration (%)Mean Number of Bites (Treated) ± SDMean Number of Bites (Untreated) ± SDPercentage Repellency (%)
This compound[To be determined][Experimental Data][Experimental Data][Calculated Data]
DEET20[Literature/Experimental Data][Literature/Experimental Data][Calculated Data]
Control (Untreated)--[Experimental Data]0

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex processes. Below are examples of how Graphviz (DOT language) can be used to create these visualizations.

Experimental_Workflow cluster_prep Preparation cluster_lab Laboratory Testing cluster_field Field Testing cluster_analysis Data Analysis Compound_Prep Compound Formulation (this compound, DEET, etc.) Arm_in_Cage Arm-in-Cage Assay (Complete Protection Time) Compound_Prep->Arm_in_Cage Y_Tube Y-Tube Olfactometer (Spatial Repellency) Compound_Prep->Y_Tube Field_Study Field Efficacy Study (Biting Rates) Compound_Prep->Field_Study Volunteer_Recruitment Volunteer Recruitment & Informed Consent Volunteer_Recruitment->Arm_in_Cage Volunteer_Recruitment->Field_Study Data_Collection Data Collection Arm_in_Cage->Data_Collection Y_Tube->Data_Collection Field_Study->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparison Comparative Efficacy Assessment Statistical_Analysis->Comparison

Caption: Experimental workflow for the validation of insect repellent efficacy.

Insect_Olfactory_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Level cluster_neuron Neuronal Response cluster_behavior Behavioral Output Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (OR) in Olfactory Sensory Neuron (OSN) Odorant->OR Binds to ORCO Odorant Receptor Co-receptor (Orco) OR->ORCO Forms complex with Ion_Channel Ion Channel Activation ORCO->Ion_Channel Leads to Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Brain Signal to Brain (Antennal Lobe) Action_Potential->Brain Behavior Repellent Behavior (Avoidance) Brain->Behavior

Caption: Generalized insect olfactory signaling pathway.

While this compound presents an interesting candidate as a natural insect repellent based on its chemical class, a comprehensive evaluation of its efficacy is currently hampered by the absence of specific experimental data. The protocols and comparative framework outlined in this guide provide a robust methodology for researchers to undertake the necessary studies to validate its potential. Such research is critical to expand the arsenal (B13267) of safe and effective insect repellents and to offer naturally derived alternatives to synthetic compounds.

References

A Comparative Guide to Sesquiterpenoids from Diverse Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of sesquiterpenoids from various plant families. Sesquiterpenoids are a diverse class of 15-carbon (C15) isoprenoid compounds, predominantly found in higher plants, but also in fungi and marine organisms.[1][2] They are known for a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects, making them significant candidates for drug discovery and development.[1][2][3][4] This document offers a data-driven comparison of their yields, biological performance, and the experimental protocols crucial for their study.

Quantitative Comparison of Sesquiterpenoids

The yield and bioactivity of sesquiterpenoids can vary significantly depending on the plant source and the specific compound. The following table summarizes quantitative data for several well-characterized sesquiterpenoids.

SesquiterpenoidPlant SourceFamilyYieldBiological ActivityQuantitative Data (IC₅₀/MIC)Reference
AlantolactoneInula heleniumAsteraceae31.83 ± 2.08 mg/gAnti-inflammatory, AnticancerVaries by cell line[5]
IsoalantolactoneInula heleniumAsteraceae21.25 ± 1.37 mg/gAnti-inflammatory, AnticancerVaries by cell line[5]
ParthenolideTanacetum partheniumAsteraceae~5-15 mg/gAnti-inflammatory, AnticancerNF-κB Inhibition: ~5 µMN/A
CedrolCedrus deodaraPinaceaeVaries (Essential Oil)Anticancer, NeuroprotectiveVaries by cell line[6]
β-CaryophylleneClove, Hops, RosemaryMultipleVaries (Essential Oil)Anti-inflammatory, AnalgesicCB2 Receptor Agonist: ~100 nM[7]
ZerumboneZingiber zerumbetZingiberaceae~1-2% (rhizome)Anticancer, Anti-inflammatoryVaries by cell line[6]
SpathulenolArtabotrys speciesAnnonaceaeVariesAntioxidant, Anti-inflammatoryIC₅₀: 26.13 to 85.60 μM[2]
11β,13-DihydrolactucinCichorium intybusAsteraceae~0.86 mg/g (from 750g powder)AntibacterialVaries by bacterial strain[8]
LactucinCichorium intybusAsteraceae~0.23 mg/g (from 750g powder)AntibacterialVaries by bacterial strain[8]

Experimental Protocols

The effective extraction, isolation, and analysis of sesquiterpenoids are fundamental to their research and development. Below are detailed methodologies for these critical processes.

Protocol 1: Extraction and Liquid-Liquid Partitioning

This initial protocol is designed to extract a wide range of secondary metabolites from plant material and then separate them based on polarity.[3]

Materials:

  • Dried and powdered plant material

  • Solvents: 95% Ethanol (B145695) (EtOH), Petroleum Ether, Ethyl Acetate (B1210297) (EtOAc), n-Butanol (n-BuOH), Distilled Water

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Extraction: Macerate the dried, powdered plant material (e.g., 1 kg) with 95% EtOH (e.g., 10 L) at room temperature for 3 days. This process should be repeated three times to ensure maximum extraction.[3]

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude ethanol extract.[3]

  • Suspension: Suspend the crude extract in distilled water.[3]

  • Partitioning: Perform a series of liquid-liquid extractions in a separatory funnel using solvents of increasing polarity:[3]

    • First, partition with petroleum ether to remove non-polar compounds like fats and waxes.

    • Next, partition the remaining aqueous layer with ethyl acetate, which typically extracts a wide range of terpenoids.

    • Finally, partition the remaining aqueous layer with n-butanol to isolate more polar compounds.

  • Fraction Collection: Collect the petroleum ether, ethyl acetate, and n-butanol fractions separately and concentrate them using a rotary evaporator. The ethyl acetate fraction is often enriched with sesquiterpenoids.

Protocol 2: Isolation by Column Chromatography

This protocol outlines the separation of individual compounds from the enriched fraction obtained from Protocol 1.

Materials:

  • Silica (B1680970) gel (for normal-phase chromatography)

  • Glass column

  • Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates and developing tank

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% hexane) and pour it into the glass column to create a packed bed.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial solvent and load it carefully onto the top of the silica gel column.

  • Elution: Begin eluting the column with the solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect the eluate in separate tubes using a fraction collector.

  • TLC Analysis: Monitor the separation by spotting the collected fractions onto a TLC plate. Visualize the spots under UV light or by staining to identify fractions containing similar compounds.

  • Pooling and Concentration: Combine the fractions that contain the pure target compound and concentrate them to yield the isolated sesquiterpenoid. Further purification may be achieved using techniques like High-Performance Liquid Chromatography (HPLC).[9]

Protocol 3: Anti-inflammatory Activity Assay (Inhibition of NO Production)

This protocol describes a common in vitro method to assess the anti-inflammatory potential of isolated sesquiterpenoids by measuring the inhibition of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Isolated sesquiterpenoid compound

  • Griess Reagent

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in the appropriate medium until they reach 70-80% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the sesquiterpenoid for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

  • NO Measurement: After incubation, collect the cell culture supernatant. Mix the supernatant with Griess Reagent according to the manufacturer's instructions.

  • Quantification: Measure the absorbance at ~540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group to determine the IC₅₀ value of the compound.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.

G Plant Dried, Powdered Plant Material Maceration Maceration with 95% Ethanol Plant->Maceration CrudeExtract Crude Ethanol Extract Maceration->CrudeExtract Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Enriched in Sesquiterpenoids) Partitioning->EtOAc_Fraction ColumnChrom Silica Gel Column Chromatography EtOAc_Fraction->ColumnChrom Fractions Collected Fractions (TLC Analysis) ColumnChrom->Fractions PureCompound Isolated Pure Sesquiterpenoid Fractions->PureCompound G cluster_nucleus Inside Nucleus SL Sesquiterpene Lactones (e.g., from Inula species) IKK IKK Complex SL->IKK inhibits NFkB NF-κB (p50/p65) SL->NFkB inhibits translocation IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Expression of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammation induces transcription Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK

References

A Comparative Guide to the Cytotoxicity of 4(15),11-Oppositadien-1-ol and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic potential of the natural sesquiterpenoid 4(15),11-Oppositadien-1-ol against established standard chemotherapeutic drugs: doxorubicin, cisplatin, and paclitaxel (B517696). Due to a lack of publicly available experimental data on the cytotoxicity of this compound, this document serves as a foundational resource. It presents a framework for future cytotoxic evaluations by summarizing the activity of standard compounds and detailing established experimental protocols.

Sesquiterpenoids, a class of naturally occurring compounds, have demonstrated a range of biological activities, with some exhibiting significant cytotoxic effects against various cancer cell lines.[1][2][3][4][5][6][7][8][9][10] This has spurred interest in their potential as novel anticancer agents. This guide aims to provide the necessary context for researchers looking to investigate the cytotoxic properties of this compound and compare its potential efficacy against widely used cancer drugs.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for doxorubicin, cisplatin, and paclitaxel against two commonly used human cancer cell lines: HeLa (cervical cancer) and MCF-7 (breast cancer). These values, gathered from multiple studies, serve as a benchmark for assessing the potency of novel compounds. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and the specific cytotoxicity assay used.[11]

Cell LineCompoundIC50 Concentration (µM)Incubation Time (hours)Assay Method
HeLa Doxorubicin 124.6 nM (0.125 µM)48MTT
0.2 µg/mL (~0.37 µM)Not SpecifiedMTT
Cisplatin 8.93 µM48MTT
25.5 µM24MTT
7.7 µM48MTT
28.96 µg/mL (~96.5 µM)Not SpecifiedMTT
Paclitaxel 5 nM - 10 nM24MTT
5 µM - 10 µM24MTT
MCF-7 Doxorubicin 4 µM48MTT
356 nM (0.356 µM)72MTT
1.65 µMNot SpecifiedMTT
Cisplatin 0.65 µMNot SpecifiedMTT
7.5 µg/mL (~25 µM)48MTT
20 µg/mL (~66.6 µM)24MTT
Paclitaxel 8.95 µg/mL (~10.5 µM)Not SpecifiedMTT
47.36 µg/mL (~55.5 µM)24MTT
21.3 µg/mL (~25 µM)48MTT

Experimental Protocols

To ensure reproducibility and enable accurate comparisons, standardized experimental protocols are essential. The following are detailed methodologies for two common in vitro cytotoxicity assays: the MTT assay and the SRB assay.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[12][13][14]

  • Materials:

    • Cancer cell lines (e.g., HeLa, MCF-7)

    • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • Test compound (this compound) and standard drugs (doxorubicin, cisplatin, paclitaxel)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or acidified isopropanol)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat cells with a range of concentrations of the test compound and standard drugs. Include a vehicle control (medium with the same concentration of the drug solvent).

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

2. SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[15][16][17][18][19]

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • Test compound and standard drugs

    • Trichloroacetic acid (TCA), cold

    • SRB solution (0.4% w/v in 1% acetic acid)

    • 1% Acetic acid

    • 10 mM Tris base solution

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

    • Washing: Wash the plates multiple times with water to remove TCA and air dry.

    • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

    • Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

    • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm.

    • Data Analysis: Calculate cell viability and determine the IC50 value as described for the MTT assay.

Visualizations

Experimental Workflow for Cytotoxicity Comparison

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay (e.g., MTT) cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plates incubation1 Incubate for 24h (Cell Attachment) start->incubation1 treatment Add Serial Dilutions of: - this compound - Doxorubicin - Cisplatin - Paclitaxel - Vehicle Control incubation1->treatment incubation2 Incubate for 24, 48, or 72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50 compare Compare Cytotoxicity determine_ic50->compare

Caption: Workflow for comparing the cytotoxicity of a test compound with standard drugs.

Simplified Signaling Pathway for Doxorubicin-Induced Apoptosis

G Doxorubicin Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53 p53 Activation DNA_Damage->p53 Bax Bax Activation Mitochondria->Bax p53->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified pathway of doxorubicin-induced apoptosis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of oppositadienol and related sesquiterpenoids, focusing on their structure-activity relationships (SAR). The information presented is intended to support research and drug discovery efforts in the fields of oncology, inflammation, and infectious diseases.

Executive Summary

Oppositadienol, a sesquiterpenoid of the oppositane class, has garnered interest for its potential therapeutic properties. This guide synthesizes available data on its cytotoxicity, anti-inflammatory, and antimicrobial activities, alongside those of its structural analogs. While quantitative data for a broad range of oppositadienol derivatives remains limited in publicly accessible literature, this guide establishes a framework for understanding the key structural features influencing its bioactivity. Further targeted synthesis and biological evaluation of oppositadienol analogs are crucial to fully elucidate the SAR and unlock their therapeutic potential.

Structure-Activity Relationship (SAR) Overview

The biological activity of oppositane sesquiterpenoids is intrinsically linked to their unique bicyclic core and the nature and position of their functional groups. The following sections detail the available SAR data for cytotoxicity, anti-inflammatory, and antimicrobial activities.

Cytotoxic Activity

The cytotoxicity of oppositadienol and its analogs is a key area of investigation. The presence and configuration of hydroxyl groups, as well as the overall stereochemistry of the molecule, are thought to play a significant role in their ability to inhibit cancer cell growth.

Table 1: Cytotoxicity of Oppositadienol and Analogs (Hypothetical Data for Illustrative Purposes)

CompoundStructureCell LineIC50 (µM)
Oppositadienol[Structure Diagram]HeLa15.2
A54921.8
Analog A (C-10 oxidized)[Structure Diagram]HeLa35.7
A54945.1
Analog B (C-7 epimer)[Structure Diagram]HeLa> 50
A549> 50

Note: The data in this table is hypothetical and serves to illustrate the expected format. Specific experimental data for a comprehensive set of oppositadienol analogs is not currently available in the public domain.

Anti-inflammatory Activity

The anti-inflammatory effects of oppositane sesquiterpenoids are often attributed to their ability to modulate key inflammatory pathways, such as the inhibition of nitric oxide (NO) production.

Table 2: Anti-inflammatory Activity of Oppositadienol and Analogs (Hypothetical Data for Illustrative Purposes)

CompoundAssayCell LineIC50 (µM)
OppositadienolNO InhibitionRAW 264.725.5
Analog C (acetylated)NO InhibitionRAW 264.718.9
Analog D (saturated)NO InhibitionRAW 264.742.3

Note: The data in this table is hypothetical and serves to illustrate the expected format. Specific experimental data for a comprehensive set of oppositadienol analogs is not currently available in the public domain.

Antimicrobial Activity

The antimicrobial potential of oppositadienol and related compounds is an emerging area of research. The lipophilicity and specific functional groups of these molecules are likely to influence their ability to disrupt microbial membranes and cellular processes.

Table 3: Antimicrobial Activity of Oppositadienol and Analogs (Hypothetical Data for Illustrative Purposes)

CompoundMicroorganismMIC (µg/mL)
OppositadienolStaphylococcus aureus64
Escherichia coli128
Analog E (ether derivative)Staphylococcus aureus32
Escherichia coli128

Note: The data in this table is hypothetical and serves to illustrate the expected format. Specific experimental data for a comprehensive set of oppositadienol analogs is not currently available in the public domain.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of oppositadienol and its analogs.

Cytotoxicity Assay (MTT Assay)[1][2][3][4][5]

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., oppositadienol and its analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)[6][7][8][9]

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 1-2 hours) before stimulating with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition by the test compounds compared to the LPS-stimulated control and determine the IC50 value.

Antimicrobial Assay (Broth Microdilution Method)[10][11][12][13][14]

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

  • Minimum Bactericidal Concentration (MBC) (Optional): To determine the MBC, subculture the contents of the wells with no visible growth onto an agar (B569324) plate. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways modulated by oppositadienol and the general workflows of the key bioassays.

cytotoxicity_workflow cluster_workflow Cytotoxicity Assay Workflow start Seed Cells in 96-well plate treat Treat with Oppositadienol Analogs start->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate (2-4h) mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining the cytotoxic activity of oppositadienol analogs using the MTT assay.

anti_inflammatory_workflow cluster_workflow Anti-inflammatory Assay Workflow start Culture RAW 264.7 Cells treat Pre-treat with Analogs start->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate (24h) stimulate->incubate collect Collect Supernatant incubate->collect griess Griess Assay collect->griess read Measure Absorbance (540nm) griess->read analyze Calculate IC50 read->analyze

Caption: Workflow for assessing the anti-inflammatory activity via nitric oxide inhibition.

antimicrobial_workflow cluster_workflow Antimicrobial Assay Workflow start Prepare Serial Dilutions of Analogs inoculate Inoculate with Microorganism start->inoculate incubate Incubate (18-24h) inoculate->incubate observe Observe for Growth incubate->observe determine_mic Determine MIC observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

nfkb_pathway cluster_pathway Potential NF-κB Inhibition by Oppositadienol lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active releases nucleus Nucleus nfkb_active->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nucleus->gene_expression activates oppositadienol Oppositadienol oppositadienol->ikk Inhibits?

Caption: Postulated mechanism of NF-κB pathway inhibition by oppositadienol.

apoptosis_pathway cluster_pathway Potential Induction of Apoptosis by Oppositadienol oppositadienol Oppositadienol ros ↑ ROS Production oppositadienol->ros bcl2 Bcl-2 inhibition oppositadienol->bcl2 mito Mitochondrial Dysfunction ros->mito bax Bax activation mito->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 apaf1->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by oppositadienol.

Comparative Guide to Analytical Methods for 4(15),11-Oppositadien-1-ol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 4(15),11-Oppositadien-1-ol, a sesquiterpenoid alcohol. As a member of the diverse terpene family, the selection of an appropriate analytical technique is critical for accurate and reliable quantification in various matrices, from plant extracts to biological fluids. This document outlines detailed experimental protocols, presents typical method performance data, and visualizes analytical workflows to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific application.

The choice between GC-MS and HPLC is often dictated by the analyte's volatility and thermal stability. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for many terpenes.[1] Conversely, HPLC is preferred for non-volatile or thermally labile compounds.

Experimental Protocols

Detailed methodologies for GC-MS and HPLC analysis are provided below. These protocols are based on established methods for the quantification of sesquiterpenoids and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used technique for the analysis of volatile compounds like sesquiterpenes.[2] The following protocol outlines a typical GC-MS method for the quantification of this compound.

1. Sample Preparation (Solid-Phase Microextraction - SPME):

  • Objective: To extract and concentrate volatile and semi-volatile analytes from a sample matrix.

  • Procedure:

    • Place a known amount of the sample (e.g., plant material, liquid extract) into a headspace vial.

    • If necessary, add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the analytes to partition into the headspace.

    • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

    • Retract the fiber and introduce it into the GC injector for thermal desorption.[3]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

3. Data Analysis and Quantification:

  • Quantification: Based on the peak area of a characteristic ion of this compound.

  • Calibration: An external or internal standard calibration curve is constructed by analyzing a series of standards of known concentrations. A suitable internal standard would be a structurally similar compound not present in the sample, such as caryophyllene (B1175711) or another sesquiterpenoid.[4]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability.[2] The following protocol describes a reversed-phase HPLC method with UV or MS detection.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Objective: To extract the analyte from the sample matrix and remove interfering substances.

  • Procedure:

    • To a known volume of liquid sample (or a reconstituted extract of a solid sample), add a suitable extraction solvent (e.g., ethyl acetate, hexane).

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Carefully transfer the organic layer containing the analyte to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the HPLC system.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.

  • Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30-95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: Monitor at a wavelength where the analyte has maximum absorbance (e.g., 210 nm for compounds lacking a strong chromophore).[5]

    • MS: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

3. Data Analysis and Quantification:

  • Quantification: Based on the peak area from the UV chromatogram or the extracted ion chromatogram from the MS data.

  • Calibration: An external or internal standard calibration curve is generated by analyzing standards of known concentrations.

Data Presentation: Performance Comparison

The following tables summarize typical performance characteristics for GC-MS and HPLC methods for the quantification of sesquiterpenoids and other terpenes, providing a benchmark for what can be expected for the analysis of this compound.

Table 1: Typical Performance Characteristics of GC-MS Methods for Terpene Quantification

Validation ParameterTypical Performance RangeReference(s)
Linearity (r²) > 0.99[4][6]
Accuracy (Recovery) 80 - 115%[1][6]
Precision (RSD) < 15%[1][6]
Limit of Detection (LOD) 0.05 - 10 µg/L[4][3][7]
Limit of Quantification (LOQ) 0.15 - 30 µg/L[4][3][7]

Table 2: Typical Performance Characteristics of HPLC-UV/MS Methods for Terpenoid Quantification

Validation ParameterTypical Performance RangeReference(s)
Linearity (r²) > 0.99[8][9]
Accuracy (Recovery) 90 - 110%[9]
Precision (RSD) < 10%[10][11]
Limit of Detection (LOD) 0.1 - 1.0 µg/mL[5]
Limit of Quantification (LOQ) 0.3 - 3.0 µg/mL[5]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample SPME Headspace SPME Sample->SPME Extraction GC_Injector GC Injector SPME->GC_Injector Desorption GC_Column GC Column GC_Injector->GC_Column Separation MS_Detector MS Detector GC_Column->MS_Detector Detection Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Peak Integration Result Result Quantification->Result

Caption: Workflow for the quantification of this compound by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Autosampler Autosampler Reconstitution->Autosampler Injection HPLC_Column HPLC Column Autosampler->HPLC_Column Separation Detector UV or MS Detector HPLC_Column->Detector Detection Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Peak Integration Result Result Quantification->Result

Caption: Workflow for the quantification of this compound by HPLC.

References

Research on Insecticidal Properties of 4(15),11-Oppositadien-1-ol Currently Limited

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in research regarding the efficacy of the sesquiterpenoid 4(15),11-Oppositadien-1-ol as an insecticide against various insect species. While the compound has been identified and isolated, notably from the roots of Helan aromatica (also known as Aglaia odorata), dedicated studies evaluating its specific insecticidal or repellent properties are not presently available in published research.[1]

Consequently, the creation of a detailed comparison guide, including quantitative data on its performance against other insecticides, specific experimental protocols for its bioassays, and diagrams of its potential signaling pathways, cannot be fulfilled at this time. Such a guide requires a foundation of experimental data that does not yet appear to exist in the scientific domain.

While research into the insecticidal activities of essential oils from various plant species, including those from the Bursera genus, is ongoing, these studies focus on the complex mixtures of compounds within the oils rather than the specific effects of isolated sesquiterpenoids like this compound.[2][3][4][5] These essential oils often contain a diverse array of monoterpenoids and sesquiterpenoids, and their overall bioactivity is the result of the synergistic or antagonistic effects of these components.

For researchers, scientists, and drug development professionals interested in the potential of novel natural compounds for pest management, the lack of data on this compound may represent a promising area for future investigation. Foundational research would be required to determine its spectrum of activity, potency, and mode of action against various insect pests. Such studies would involve initial screening through standard bioassays, followed by more in-depth investigations to elucidate its mechanism of action at the molecular level.

Until such research is conducted and published, a direct comparison of this compound with other insecticidal agents remains speculative. The scientific community awaits primary research to uncover the potential of this and many other isolated natural compounds in the ongoing search for effective and environmentally benign pest control solutions.

References

A Comparative Analysis of the Chemical Profiles of Curcuma aromatica Ecotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical profiles of various ecotypes of Curcuma aromatica, commonly known as wild turmeric. The data presented is compiled from several studies, highlighting the variations in the chemical composition of this medicinally important plant based on geographical origin. This guide aims to offer a comprehensive resource for researchers in phytochemistry, pharmacology, and drug discovery.

Comparative Chemical Composition of Curcuma aromatica Ecotypes

The chemical composition of the essential oil of Curcuma aromatica varies significantly among different ecotypes, largely influenced by the geographical location of cultivation. These variations underscore the importance of sourcing and ecotype selection for specific pharmacological applications. The following tables summarize the quantitative analysis of the major chemical constituents identified in the essential oils of C. aromatica rhizomes and leaves from different regions.

Table 1: Comparative Analysis of Major Chemical Constituents in the Rhizome Essential Oil of Curcuma aromatica from Different Geographical Locations (%)

CompoundIndia[1]Thailand[1]Japan[1]Hengxian, China (Wild)[2]Nanning, China (Cultivated)[2]
Camphor18.2-48.326.9---
ar-Curcumene22.1-24.123.2---
Xanthorrhizol4.8-16.218.7---
1,8-Cineole5.5-15.9--14.59-
Curdione4.8-8.0--16.3515.81
Germacrone4.9-10.6--Main ConstituentMain Constituent
β-Curcumene28.4-31.4----
Isoborneol8.2-12.2----
Curzerenone5.5-11.0----
β-Elemene7.5--Main ConstituentMain Constituent
Caryophyllene---Main ConstituentMain Constituent
Eugenol---Main ConstituentMain Constituent

Table 2: Comparative Analysis of Major Chemical Constituents in the Leaf Essential Oil of Curcuma aromatica from South India (%)

CompoundRelative Percentage (%)
ar-CurcumeneMajor Constituent
IsofuranogermacroneMajor Constituent
1,8-CineoleMajor Constituent
XanthorrhizolMajor Constituent
CamphorMajor Constituent

Experimental Protocols

The data presented in this guide were primarily obtained through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of essential oils extracted from Curcuma aromatica. The following is a representative experimental protocol for this type of analysis, compiled from methodologies reported in the referenced literature.

1. Plant Material and Essential Oil Extraction:

  • Fresh rhizomes or leaves of Curcuma aromatica are collected from a specific geographical location.

  • The plant material is thoroughly washed, and may be used fresh or after drying.

  • The essential oil is extracted by hydrodistillation using a Clevenger-type apparatus for a specified duration (e.g., 3-4 hours)[2][3]. The extracted oil is then dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at a low temperature (e.g., 4°C) until analysis[4].

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A GC-MS system, such as a Varian Saturn 2000 or a Shimadzu GC-MS QP 2010 Ultra, equipped with an ion trap detector (ITD) or a quadrupole mass spectrometer is used[3][4].

  • Column: A capillary column, typically a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an Rtx-5MS column, is employed for the separation of the volatile compounds[3][4].

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate[4].

  • Injection: A small volume (e.g., 1 µL) of the diluted essential oil (e.g., in hexane) is injected into the GC, often in split mode (e.g., 1:10 or 1:5)[3][4].

  • Temperature Program: The oven temperature is programmed to increase gradually to allow for the separation of compounds with different boiling points. A typical program might be: initial temperature of 75°C held for 5 minutes, then ramped up at a rate of 2.5°C/min to 250°C[4].

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectra are recorded over a specific mass range (e.g., 40-600 Da)[5].

  • Compound Identification: The chemical constituents are identified by comparing their retention times and mass spectra with those of authentic standards and by matching the spectra with data from mass spectral libraries such as NIST and Wiley[4][5][6]. The relative percentage of each component is calculated from the peak area in the chromatogram[2][7].

Visualizations: Workflows and Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the chemical analysis of Curcuma aromatica ecotypes and the biosynthetic pathways of its major chemical constituents.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Essential Oil Extraction cluster_analysis Chemical Analysis cluster_comparison Data Comparison Collection Collection of C. aromatica from different geographical locations Preparation Washing, drying, and powdering of rhizomes/leaves Collection->Preparation Hydrodistillation Hydrodistillation using Clevenger apparatus Preparation->Hydrodistillation Drying Drying of essential oil (anhydrous Na2SO4) Hydrodistillation->Drying GCMS GC-MS Analysis Drying->GCMS Identification Compound Identification (Retention Time & Mass Spectra) GCMS->Identification Quantification Relative Quantification (Peak Area %) Identification->Quantification Comparison Comparative Analysis of Chemical Profiles Quantification->Comparison

Caption: Experimental workflow for the comparative analysis of Curcuma aromatica ecotypes.

Terpenoid_Biosynthesis cluster_mep MEP Pathway (Plastid) cluster_mva MVA Pathway (Cytosol) cluster_monoterpenes Monoterpene Biosynthesis cluster_sesquiterpenes Sesquiterpene Biosynthesis Pyruvate_GAP Pyruvate + Glyceraldehyde-3-phosphate IPP_DMAPP_MEP Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Pyruvate_GAP->IPP_DMAPP_MEP GPP Geranyl Pyrophosphate (GPP, C10) IPP_DMAPP_MEP->GPP Acetyl_CoA Acetyl-CoA IPP_DMAPP_MVA Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Acetyl_CoA->IPP_DMAPP_MVA FPP Farnesyl Pyrophosphate (FPP, C15) IPP_DMAPP_MVA->FPP Camphor Camphor GPP->Camphor Germacrene_A Germacrene A FPP->Germacrene_A Bisabolane_Cation Bisabolyl Cation FPP->Bisabolane_Cation Germacrone Germacrone Germacrene_A->Germacrone Xanthorrhizol Xanthorrhizol Bisabolane_Cation->Xanthorrhizol

References

Safety Operating Guide

Essential Safety & Disposal Procedures for 4(15),11-Oppositadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the proper disposal of 4(15),11-Oppositadien-1-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the general properties of sesquiterpenoid alcohols and established best practices for handling flammable and potentially hazardous laboratory chemicals. All personnel must adhere to their institution's specific hazardous waste management policies and all applicable local, state, and federal regulations.

Immediate Safety and Hazard Assessment

  • Flammability: Alcohols are flammable. Keep away from open flames, sparks, and other ignition sources.

  • Irritation: May cause skin and eye irritation upon contact.

  • Respiratory Effects: Inhalation of vapors may cause respiratory tract irritation.

  • Environmental Hazard: The environmental fate and effects of this compound are unknown. It should not be released into the environment.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

Due to the lack of a specific SDS for this compound, experimentally determined quantitative data is limited. The following table includes calculated properties for a closely related compound, Opposita-4(15),11-dien-1-«beta»-ol, to provide an estimation of its physical and chemical characteristics.

PropertyValueSource
Molecular FormulaC15H24OCheméo[1]
Molecular Weight220.35 g/mol Cheméo[1]
Normal Boiling Point (Tboil)647.69 K (calculated)Cheméo[1]
logPoct/wat (Octanol/Water Partition Coefficient)3.696 (calculated)Cheméo[1]
Water Solubility (log10WS)-4.25 (calculated in mol/l)Cheméo[1]

The high calculated logP value and low water solubility suggest that this compound should not be disposed of down the drain[1][2].

Experimental Protocols: Disposal Procedures

The proper disposal of this compound must be handled as hazardous waste. The following step-by-step protocol should be followed:

  • Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed. It should be collected as a flammable liquid waste.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with flammable organic compounds.

    • For small quantities (<5 gallons), glass bottles are suitable. For larger quantities, metal cans should be used[3].

    • The container should be kept closed at all times except when adding waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."

    • Indicate the approximate concentration and any other components mixed in the waste.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is well-ventilated and away from sources of ignition[4][5].

    • The SAA should have secondary containment to control any potential spills.

  • Disposal Request:

    • Once the container is full or has been in storage for the maximum allowed time per institutional guidelines (e.g., up to 90 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal[6].

    • Do not attempt to dispose of this chemical through standard trash or down the drain[5][7].

Spill and Emergency Procedures

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent the spill from entering drains.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound.

G cluster_generation Waste Generation cluster_handling Waste Handling & Segregation cluster_containment Containment cluster_storage Storage cluster_disposal Final Disposal A Generate this compound Waste B Segregate as Flammable Liquid Waste A->B C Use Designated, Labeled, Leak-Proof Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Contact EHS for Waste Pickup D->E F Professional Hazardous Waste Disposal E->F

Caption: Disposal workflow for this compound.

References

Essential Safety & Operational Guide for Handling 4(15),11-Oppositadien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 4(15),11-Oppositadien-1-ol, a sesquiterpenoid alcohol. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin, or eye contact. The following table summarizes the required equipment.

Protection Type Required PPE Specifications & Best Practices
Eye & Face Protection Chemical Safety Goggles & Face ShieldGoggles are essential. A face shield should be used in conjunction with goggles when there is a splash hazard.[1] An eye wash station must be immediately accessible.[1]
Hand Protection Chemically Resistant GlovesNitrile or natural rubber gloves are recommended for handling alcohols.[1][2] Gloves must be inspected for integrity before each use and disposed of properly after contamination.[1]
Body Protection Laboratory Coat or Chemically Resistant ClothingA lab coat is the minimum requirement to protect skin and clothing.[1][3] For larger quantities or increased splash risk, chemically resistant coveralls should be considered.
Respiratory Protection Fume Hood or RespiratorAll work with this compound should be conducted in a properly functioning fume hood to minimize inhalation of vapors.[3]
Foot Protection Closed-Toe ShoesProtects feet from potential spills.[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing risks during the handling of this compound.

  • Preparation:

    • Thoroughly review this safety guide before beginning any work.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the fume hood is operational and the work area is clear of clutter.

    • Keep ignition sources away from the work area, as the compound may be flammable.[3] Use heating mantles instead of open flames.[3]

  • Handling:

    • Conduct all transfers and manipulations of this compound within the fume hood.[3]

    • Ground equipment to prevent static discharge, which could be an ignition source.[4][5]

    • Keep containers tightly closed when not in use to minimize the release of vapors.[4][5]

  • Accidental Spills:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow institutional emergency procedures.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect all waste containing this compound in a designated "Organic Liquid" waste container.[3]

    • Do not mix with halogenated organic waste.[3][6]

    • Ensure the waste container is properly labeled with its contents.

  • Container Management:

    • Waste containers should not be filled to more than 90% capacity to prevent spillage during transport.[6]

    • Keep waste containers sealed and stored in a well-ventilated area, such as a fume hood, away from incompatible materials.[3]

  • Final Disposal:

    • Arrange for disposal through your institution's designated waste management personnel.[3]

    • Never dispose of organic substances down the laboratory drain.[3]

    • Empty containers should be triple-rinsed with a suitable solvent, the rinsate collected as hazardous waste, and the container disposed of according to institutional guidelines.[7]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep1 Review Safety Guide prep2 Inspect & Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Transfer Compound in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 spill Spill handle1->spill exposure Personal Exposure handle1->exposure clean1 Segregate Waste handle2->clean1 handle2->spill handle2->exposure clean2 Label Waste Container clean1->clean2 clean3 Store for Pickup clean2->clean3

Caption: Procedural workflow for the safe handling of this compound.

References

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